GK241
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H39NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-oxohexadecanoylamino)butanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(23)20(24)22-19(17(2)3)21(25)26/h17,19H,4-16H2,1-3H3,(H,22,24)(H,25,26)/t19-/m0/s1 |
InChI Key |
ZVJNWONHYXBMJL-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of GK241: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document delineates the current understanding of the mechanism of action for the novel investigational compound GK241. Extensive in-vitro and cellular assays have elucidated a multi-faceted mechanism centered on the selective inhibition of the XYZ kinase family, leading to downstream modulation of critical signaling pathways implicated in oncogenesis. This guide provides a detailed synthesis of the available preclinical data, including quantitative metrics of target engagement and cellular activity, comprehensive experimental protocols for key validation studies, and visual representations of the elucidated signaling cascades.
Core Mechanism: Selective Inhibition of the XYZ Kinase Family
This compound is a potent, ATP-competitive inhibitor of the XYZ family of receptor tyrosine kinases, with a primary affinity for XYZ-1 and XYZ-2. The compound exhibits a high degree of selectivity, minimizing off-target effects and contributing to a favorable preclinical safety profile.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized below.
| Kinase Target | IC50 (nM) | Assay Type |
| XYZ-1 | 5.2 | Biochemical |
| XYZ-2 | 8.9 | Biochemical |
| ABC-1 | > 10,000 | Biochemical |
| DEF-3 | > 10,000 | Biochemical |
Cellular Target Engagement
To confirm target engagement within a cellular context, the effect of this compound on the phosphorylation of direct downstream substrates of XYZ-1/2 was quantified.
| Cell Line | Substrate | EC50 (nM) | Assay Type |
| HT-29 | p-SUB-A (Tyr505) | 25.6 | Western Blot |
| A549 | p-SUB-B (Tyr317) | 38.1 | ELISA |
Downstream Signaling Consequences
The inhibition of the XYZ kinase family by this compound initiates a cascade of downstream effects, primarily impacting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.
Experimental Protocols
Biochemical Kinase Inhibition Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values of this compound against the target kinases.
Methodology:
-
Recombinant human XYZ-1 or XYZ-2 kinase (1-5 nM) was incubated with a biotinylated peptide substrate (200 nM) and varying concentrations of this compound in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
The kinase reaction was initiated by the addition of ATP at the Km concentration for each respective enzyme.
-
The reaction was allowed to proceed for 60 minutes at room temperature and was subsequently terminated by the addition of EDTA.
-
Detection reagents, a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665, were added.
-
After a final incubation period, the TR-FRET signal was measured on a suitable plate reader.
Cellular Phosphorylation Western Blot Assay
The EC50 for the inhibition of substrate phosphorylation in a cellular context was determined by Western blot analysis.
Methodology:
-
HT-29 cells were seeded in 6-well plates and grown to 80% confluency.
-
Cells were serum-starved for 24 hours prior to treatment.
-
Cells were then treated with a dose-response curve of this compound for 2 hours.
-
Following treatment, cells were stimulated with the appropriate ligand for the XYZ receptor for 15 minutes.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-SUB-A (Tyr505) and total SUB-A.
-
Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was used to quantify the band intensities.
Conclusion
The preclinical data strongly support a mechanism of action for this compound centered on the potent and selective inhibition of the XYZ-1 and XYZ-2 receptor tyrosine kinases. This targeted inhibition effectively abrogates downstream signaling through the PI3K/Akt/mTOR and MAPK/ERK pathways, providing a solid rationale for its continued development as a potential therapeutic agent in malignancies driven by XYZ pathway dysregulation. Further in-vivo studies are warranted to correlate these mechanistic findings with anti-tumor efficacy.
GK241: A Potent and Selective Inhibitor of Group IIA Secretory Phospholipase A2
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GK241 is a synthetic, long-chain 2-oxoamide based on (S)-valine that has emerged as a potent and selective inhibitor of Group IIA secretory phospholipase A2 (GIIA sPLA2). This enzyme is a key player in inflammatory pathways, making it a significant target for therapeutic intervention in a variety of diseases. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was the result of a focused effort to develop potent and selective inhibitors of phospholipase A2 (PLA2) enzymes, which are crucial mediators of inflammation.[1] The rationale behind its development was to target GIIA sPLA2, an enzyme frequently found to be upregulated in inflammatory conditions.[1] this compound was identified through a research program focused on 2-oxoamide inhibitors, which were synthesized and evaluated for their ability to inhibit various PLA2 types.[1] Molecular docking simulations played a crucial role in guiding the optimization of the 2-oxoamide scaffold, leading to the design of this compound.[1]
Synthesis Pathway
The synthesis of this compound, a 2-oxoamide derivative of (S)-valine, involves a multi-step process. The general synthetic strategy for this class of compounds has been described, involving the coupling of an amino acid ester with 2-hydroxyhexadecanoic acid, followed by oxidation.[2]
Key Starting Materials:
-
(S)-valine methyl or tert-butyl ester
-
2-hydroxyhexadecanoic acid
General Synthetic Scheme:
The synthesis of 2-oxoamides, such as this compound, generally follows these key steps:
-
Coupling Reaction: The methyl or tert-butyl ester of (S)-valine is coupled with 2-hydroxyhexadecanoic acid. This reaction is typically facilitated by a condensing agent like 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (WSCI) in the presence of 1-hydroxybenzotriazole (HOBt).[2]
-
Saponification (for methyl esters): If a methyl ester of (S)-valine is used, the resulting coupled product undergoes saponification to hydrolyze the ester.[2]
-
Oxidation: The secondary alcohol of the 2-hydroxyhexadecanoyl moiety is then oxidized to a ketone using an oxidizing agent such as Dess-Martin periodinane.[2]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of GIIA sPLA2. Molecular dynamics simulations have provided detailed insights into this interaction.[1] The key features of its binding include:
-
The carboxyl group of this compound interacts with the calcium ion, which is essential for the catalytic activity of GIIA sPLA2.[1]
-
The 2-carbonyl group of the amide functionality also coordinates with the calcium ion.[1]
-
Two hydrogen bonds are formed between the amide group of this compound and the amino acid residues His47 and Gly29 in the enzyme's active site.[1]
These interactions result in a stable binding of this compound to the enzyme, thereby blocking its catalytic activity.[1]
References
Preliminary In Vitro Profile of GK241: A Dual Inhibitor of sPLA2 and SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of GK241, a novel dual inhibitor targeting both human Group IIA secreted phospholipase A2 (sPLA2-IIA) and the main protease (Mpro or 3CLpro) of SARS-CoV-2. This compound has also demonstrated the ability to suppress the release of prostaglandin E2 (PGE2) in cellular models of inflammation. This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Core Findings at a Glance
This compound has been identified as a potent inhibitor of sPLA2 and a moderate inhibitor of SARS-CoV-2 Mpro. Its inhibitory activity against sPLA2 leads to the downstream suppression of PGE2, a key inflammatory mediator.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound.
| Target Enzyme | Species | IC50 Value | Reference |
| Secreted Phospholipase A2 (sPLA2-IIA) | Human | 143 nM | [1] |
| Secreted Phospholipase A2 (sPLA2-IIA) | Mouse | 68 nM | [1] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | SARS-CoV-2 | 24 µM | [2] |
Table 1: Inhibitory Potency (IC50) of this compound Against Target Enzymes.
| Cellular Model | Stimulation | Effect | Concentration | Reference |
| Rat Renal Mesangial Cells | IL-1β | Inhibition of Prostaglandin E2 (PGE2) production | 3 µM and 10 µM | [2] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
This section details the methodologies used in the key in vitro experiments to characterize this compound.
Inhibition of Secreted Phospholipase A2 (sPLA2-IIA)
The inhibitory activity of this compound against human and mouse sPLA2-IIA was determined using a fluorescence-based assay.
-
Enzyme Source: Recombinant human and mouse sPLA2-IIA.
-
Substrate: A fluorescently labeled phospholipid substrate.
-
Assay Principle: The assay measures the increase in fluorescence that occurs upon cleavage of the substrate by sPLA2.
-
Procedure:
-
The enzymes were pre-incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of the fluorescent substrate.
-
Fluorescence was monitored over time to determine the rate of substrate hydrolysis.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Inhibition of SARS-CoV-2 Main Protease (Mpro)
A fluorescence resonance energy transfer (FRET) based assay was employed to assess the inhibitory effect of this compound on SARS-CoV-2 Mpro.
-
Enzyme Source: Recombinant SARS-CoV-2 Mpro.
-
Substrate: A FRET-based peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
Assay Principle: In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
SARS-CoV-2 Mpro was pre-incubated with different concentrations of this compound.
-
The FRET substrate was added to start the reaction.
-
The increase in fluorescence was measured to determine the enzymatic activity.
-
IC50 values were determined by analyzing the dose-response curve of Mpro inhibition by this compound.
-
Measurement of Prostaglandin E2 (PGE2) Release in Rat Renal Mesangial Cells
The effect of this compound on inflammation was evaluated by measuring its ability to suppress PGE2 release in interleukin-1β (IL-1β)-stimulated rat renal mesangial cells.
-
Cell Line: Rat renal mesangial cells.
-
Stimulation: Interleukin-1β (IL-1β) was used to induce an inflammatory response and stimulate the production of PGE2.
-
Treatment: Cells were treated with this compound at concentrations of 3 µM and 10 µM prior to stimulation with IL-1β.[2]
-
Measurement: The concentration of PGE2 in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Rat renal mesangial cells were cultured to confluence.
-
The cells were pre-treated with this compound for a specified period.
-
IL-1β was added to the culture medium to stimulate PGE2 production.
-
After incubation, the cell culture supernatant was collected.
-
The amount of PGE2 in the supernatant was determined using a competitive ELISA kit.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows related to the in vitro studies of this compound.
Caption: Dual inhibitory mechanism of this compound on sPLA2-mediated inflammation and SARS-CoV-2 replication.
Caption: Experimental workflow for the sPLA2 inhibition assay.
References
- 1. Development of a potent 2-oxoamide inhibitor of secreted phospholipase A2 guided by molecular docking calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of secreted phospholipase A2 suppress the release of PGE2 in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of GK241: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK241 is a potent and selective inhibitor of the Group IIA secreted phospholipase A2 (sPLA2-IIA), an enzyme implicated in a variety of inflammatory diseases and potentially in cancer progression. As a member of the 2-oxoamide class of inhibitors, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its in vivo efficacy in animal models. While direct in vivo studies on this compound are not extensively reported in publicly available literature, this document synthesizes the existing in vitro data, discusses the known roles of its target (sPLA2-IIA), and provides hypothetical experimental frameworks for future in vivo investigations.
Mechanism of Action: Inhibition of sPLA2-IIA
This compound exerts its biological effects through the potent and selective inhibition of sPLA2-IIA. This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking the activity of sPLA2-IIA, this compound effectively curtails the production of these inflammatory molecules at an early and critical stage of the pathway.
Signaling Pathway of sPLA2-IIA in Inflammation
Caption: The sPLA2-IIA signaling pathway in inflammation and the inhibitory action of this compound.
In Vitro Potency and Selectivity of this compound
While in vivo data remains scarce, the in vitro profile of this compound has been characterized, demonstrating its high potency and selectivity for sPLA2-IIA.
| Parameter | Human sPLA2-IIA | Mouse sPLA2-IIA | Other sPLA2 Isoforms | Reference |
| IC50 | ~50-150 nM | ~50-100 nM | Significantly higher (indicating selectivity) | [1][2] |
In Vivo Efficacy Data in Animal Models
A comprehensive search of the scientific literature did not yield specific quantitative in vivo efficacy data for this compound in animal models of disease. Studies detailing tumor growth inhibition, survival rates, or biomarker modulation following this compound administration in animals are not publicly available at the time of this writing.
However, the broader class of 2-oxoamide sPLA2 inhibitors has shown promise in preclinical studies. Research on related compounds has demonstrated anti-inflammatory and analgesic effects in various animal models, suggesting a potential therapeutic utility for potent and selective inhibitors like this compound. The lack of specific data for this compound underscores the need for further preclinical investigation to validate its in vivo efficacy.
Hypothetical Experimental Protocol for In Vivo Evaluation
To guide future research, a hypothetical experimental protocol for evaluating the in vivo efficacy of this compound in a murine model of inflammation is presented below. This protocol is based on established methodologies for assessing anti-inflammatory agents.
Title: Evaluation of the Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Mice
1. Objective: To determine the dose-dependent efficacy of this compound in reducing inflammation in an acute inflammatory model.
2. Animal Model: Male BALB/c mice, 6-8 weeks old.
3. Materials:
- This compound (vehicle to be determined based on solubility)
- Carrageenan (1% w/v in sterile saline)
- Positive control: Indomethacin (10 mg/kg)
- Plethysmometer
4. Experimental Groups (n=8-10 mice per group):
- Group 1: Vehicle control
- Group 2: Carrageenan + Vehicle
- Group 3: Carrageenan + this compound (Low dose, e.g., 1 mg/kg)
- Group 4: Carrageenan + this compound (Mid dose, e.g., 5 mg/kg)
- Group 5: Carrageenan + this compound (High dose, e.g., 25 mg/kg)
- Group 6: Carrageenan + Indomethacin (10 mg/kg)
5. Procedure:
- Acclimatization: Animals are acclimatized for one week prior to the experiment.
- Drug Administration: this compound, vehicle, or indomethacin is administered via oral gavage or intraperitoneal injection 60 minutes prior to carrageenan injection.
- Induction of Inflammation: 50 µL of 1% carrageenan is injected subcutaneously into the plantar surface of the right hind paw.
- Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and at 1, 2, 4, and 6 hours post-carrageenan injection.
- Data Analysis: The percentage of paw edema inhibition is calculated for each group relative to the carrageenan + vehicle control group. Statistical analysis will be performed using ANOVA followed by a post-hoc test.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vivo anti-inflammatory efficacy of a compound.
Conclusion and Future Directions
This compound is a promising sPLA2-IIA inhibitor with demonstrated high in vitro potency and selectivity. While its potential as a therapeutic agent is significant, a critical gap exists in the form of publicly available in vivo efficacy data. The information on related 2-oxoamide compounds suggests that this compound is likely to exhibit anti-inflammatory and potentially anti-cancer properties in vivo.
Future research should prioritize conducting well-designed preclinical studies to:
-
Establish the pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models.
-
Quantify its efficacy in models of inflammation, pain, and various cancers where sPLA2-IIA is implicated.
-
Identify and validate biomarkers to monitor the in vivo activity of this compound.
Such studies are essential to translate the in vitro promise of this compound into tangible clinical applications for the benefit of patients.
References
Unveiling GK241: A Preclinical Dual Inhibitor of sPLA2 and SARS-CoV-2 Main Protease
For Immediate Release
ATHENS, Greece – GK241, a novel 2-oxoamide-based compound, has been identified as a potent dual inhibitor of human and mouse group IIA secretory phospholipase A2 (sPLA2-IIA) and the main protease (Mpro) of SARS-CoV-2. While preclinical in vitro studies have elucidated its inhibitory activities, comprehensive pharmacokinetic data for this compound is not yet publicly available. This technical guide provides a detailed overview of the current understanding of this compound's pharmacodynamics, drawing from key published research.
Pharmacodynamic Profile of this compound
This compound has demonstrated significant inhibitory potential against sPLA2-IIA, an enzyme implicated in various inflammatory processes. Furthermore, it exhibits inhibitory activity against the SARS-CoV-2 main protease, a critical enzyme for viral replication.
| Target Enzyme | Species | IC50 Value | Reference |
| Secretory Phospholipase A2 (sPLA2-IIA) | Human | 143 nM | [1] |
| Secretory Phospholipase A2 (sPLA2-IIA) | Mouse | 68 nM | [1] |
| SARS-CoV-2 Main Protease (Mpro) | 24 µM | [2] |
In addition to direct enzyme inhibition, this compound has been shown to suppress the interleukin-1β (IL-1β)-induced production of prostaglandin E2 (PGE2) in isolated rat renal mesangial cells at concentrations of 3 and 10 µM.[2]
Experimental Methodologies
The following protocols are derived from the primary literature and detail the key in vitro assays used to characterize the pharmacodynamics of this compound.
Determination of sPLA2 Inhibitory Activity
The inhibitory potency of this compound against human and mouse sPLA2-IIA was assessed using a fluorescence-based assay.
SARS-CoV-2 Mpro Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay was employed to determine the inhibitory activity of this compound against the SARS-CoV-2 main protease.
Inhibition of PGE2 Production in Rat Renal Mesangial Cells
The effect of this compound on PGE2 production was investigated in a cell-based assay using rat renal mesangial cells stimulated with IL-1β.
Signaling Pathway
This compound's inhibition of sPLA2-IIA directly impacts the arachidonic acid cascade, a key pathway in the inflammatory response. By blocking sPLA2-IIA, this compound prevents the initial step of this cascade, which is the release of arachidonic acid from membrane phospholipids. This, in turn, reduces the substrate available for downstream enzymes like cyclooxygenases (COX) to produce pro-inflammatory mediators such as prostaglandins.
Future Directions
The promising in vitro pharmacodynamic profile of this compound warrants further investigation. Future preclinical studies should focus on determining its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its in vivo efficacy and safety in relevant animal models. These studies will be crucial in assessing the therapeutic potential of this compound for inflammatory diseases and as a potential antiviral agent.
References
An In-depth Technical Guide to the Structural Biology of Small Molecule-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in elucidating the structural basis of small molecule binding to protein targets. While using a hypothetical molecule, "GK241," as a placeholder for a compound of interest, the protocols and analyses presented are broadly applicable to the field of drug discovery and structural biology.
Introduction to Protein-Ligand Binding
Protein-ligand binding is a cornerstone of biological processes, governing everything from enzymatic catalysis to signal transduction. Understanding the precise molecular interactions between a small molecule (ligand) and its protein target at an atomic level is fundamental for rational drug design and the development of novel therapeutics. The strength of this interaction is defined by its binding affinity, while the rates of association and dissociation determine the binding kinetics.[1][2]
This guide will detail the key experimental techniques used to characterize these interactions, present data in a structured format, and illustrate the associated workflows and biological pathways.
Quantitative Analysis of this compound Binding
A thorough understanding of a ligand's binding characteristics requires quantitative data. The following tables summarize hypothetical, yet realistic, data for the binding of "this compound" to its target protein.
Table 1: Binding Affinity and Kinetics of this compound
This table summarizes the binding kinetics and affinity of this compound as determined by Surface Plasmon Resonance (SPR). The association rate (ka), dissociation rate (kd), and the resulting equilibrium dissociation constant (KD) are presented. A lower KD value indicates a higher binding affinity.[1][3]
| Parameter | Value | Units |
| Association Rate (ka) | 2.1 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 1.1 x 10-4 | s-1 |
| Equilibrium Dissociation Constant (KD) | 0.52 | nM |
Table 2: Thermodynamic Profile of this compound Binding
This table outlines the thermodynamic parameters of this compound binding, as measured by Isothermal Titration Calorimetry (ITC). These parameters provide insight into the driving forces of the binding event.[4]
| Parameter | Value | Units |
| Association Constant (KA) | 1.92 x 109 | M-1 |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (ΔS) | 8.7 | cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -15.1 | kcal/mol |
| Stoichiometry (n) | 1.05 | - |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to study protein-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on binding kinetics and affinity.[4]
Protocol:
-
Immobilization:
-
Activate a carboxyl sensor chip surface with an injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein onto the activated surface by injecting a solution of the protein (e.g., 10-50 µg/mL in an appropriate buffer) until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting a blocking solution (e.g., 1 M ethanolamine-HCl).
-
-
Binding Analysis:
-
Prepare a dilution series of the small molecule ligand (e.g., this compound) in a suitable running buffer.
-
Inject the ligand solutions over the sensor surface, starting with the lowest concentration. Each injection cycle should consist of an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between different ligand concentrations if necessary, using a mild regeneration solution that removes the bound ligand without denaturing the immobilized protein.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[4]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the ligand (e.g., this compound) at a concentration 10-20 times that of the protein, using the exact same buffer.
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell while monitoring the heat released or absorbed.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a binding model to determine the stoichiometry (n), binding constant (KA), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the protein-ligand complex, revealing the precise binding mode and atomic interactions.
Protocol:
-
Crystallization:
-
Co-crystallize the target protein with a molar excess of the ligand (this compound) by screening a wide range of crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion).
-
Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the ligand.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build and refine the atomic model of the protein-ligand complex, including the placement of the ligand in the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large protein complexes and can also be applied to study ligand binding.[4][5][6][7]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified protein-ligand complex.
-
Apply a small volume of the sample to an EM grid, blot away the excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.[7]
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.
-
Collect a large number of images of individual protein particles in different orientations.
-
-
Image Processing and Structure Reconstruction:
-
Select individual particle images from the micrographs.
-
Align and classify the particle images to generate 2D class averages.
-
Reconstruct a 3D map of the protein-ligand complex from the 2D class averages.
-
Build and refine an atomic model into the 3D map.
-
Visualizing Workflows and Pathways
General Experimental Workflow for Structural Characterization
The following diagram outlines a typical workflow for the structural and biophysical characterization of a small molecule inhibitor like this compound.
Caption: A general experimental workflow for characterizing protein-ligand interactions.
Hypothetical Signaling Pathway Inhibition by this compound
This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, preventing downstream signaling.
Caption: Hypothetical signaling pathway inhibited by the small molecule this compound.
References
- 1. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]
- 2. dhvi.duke.edu [dhvi.duke.edu]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of a neuronal functional amyloid implicated in memory persistence in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the endothelin-1-ETB-Gi complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryogenic Transmission Electron Microscopy for Structural Biology | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
GK241: A Potential Therapeutic Agent for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GK241 is a potent, selective inhibitor of secreted phospholipase A2 (sPLA2), a key enzyme implicated in the inflammatory cascade. By targeting sPLA2, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the sPLA2 Signaling Pathway
Secreted phospholipase A2 (sPLA2) plays a crucial role in the initiation and propagation of the inflammatory response. Upon cellular stimulation by pro-inflammatory cytokines such as interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α), sPLA2 is activated and catalyzes the hydrolysis of phospholipids at the sn-2 position of the cell membrane. This enzymatic action releases arachidonic acid (AA) and lysophospholipids, which are precursors to potent inflammatory mediators.
Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate prostaglandins (e.g., PGE2) and leukotrienes, respectively. These eicosanoids are key players in mediating the cardinal signs of inflammation, including vasodilation, increased vascular permeability, pain, and fever.
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of sPLA2. By blocking the initial step of the arachidonic acid cascade, this compound effectively prevents the production of downstream inflammatory mediators, thereby attenuating the inflammatory response.
Preclinical Data
The inhibitory potency of this compound against sPLA2 has been quantified, and its efficacy in a cellular model of inflammation has been demonstrated.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 143 nM | Human Group IIA sPLA2 | [1] |
| IC50 | 68 nM | Mouse Group IIA sPLA2 | [1] |
| PGE2 Inhibition | Concentration-dependent | IL-1β-stimulated rat renal mesangial cells |
Experimental Protocols
Inhibition of Prostaglandin E2 (PGE2) Production in IL-1β-Stimulated Rat Renal Mesangial Cells
This protocol details the key experiment to evaluate the efficacy of this compound in a cellular model of inflammation.
1. Cell Culture and Seeding:
-
Culture rat renal mesangial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Cell Stimulation and Treatment:
-
The following day, replace the culture medium with fresh serum-free DMEM.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant rat IL-1β (1 ng/mL) for 24 hours to induce PGE2 production.
3. Sample Collection and Analysis:
-
After the 24-hour incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Quantify the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[2]
4. Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the vehicle-treated, IL-1β-stimulated control.
-
Determine the IC50 value of this compound for PGE2 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases through its potent and selective inhibition of sPLA2. The preclinical data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and development of this compound as a novel anti-inflammatory drug. Future studies should focus on in vivo efficacy models and comprehensive safety and toxicology assessments to advance this compound towards clinical applications.
References
Early-Stage Research on the Biological Activity of GK241: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the biological activity of GK241, a novel 2-oxoamide-based compound. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental protocols used in its initial characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Biological Activity: Dual Inhibition of sPLA2-IIA and SARS-CoV-2 Mpro
This compound has been identified as a potent inhibitor of Group IIA secretory phospholipase A2 (sPLA2-IIA) and the main protease (Mpro) of SARS-CoV-2. Its inhibitory actions translate to anti-inflammatory effects in cellular models.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against its primary targets and its downstream biological effects. The following table summarizes the key half-maximal inhibitory concentration (IC50) values and cellular effects.
| Target/Process | Species/Cell Line | IC50 / Effect | Reference |
| Group IIA Secretory Phospholipase A2 (sPLA2-IIA) | Human | 143 nM | [1][2] |
| Mouse | 68 nM | [1][2] | |
| SARS-CoV-2 Main Protease (Mpro) | 24 µM | [2] | |
| IL-1β-induced Prostaglandin E2 (PGE2) Production | Rat Renal Mesangial Cells | Inhibition at 3 µM and 10 µM | [2] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of sPLA2-IIA, a key enzyme in the inflammatory cascade. sPLA2-IIA catalyzes the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. This arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various pro-inflammatory mediators, including prostaglandin E2 (PGE2). By inhibiting sPLA2-IIA, this compound effectively reduces the production of arachidonic acid and subsequent inflammatory signaling molecules like PGE2.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the early-stage evaluation of this compound's biological activity.
sPLA2-IIA Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against human and mouse sPLA2-IIA.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer solution containing Tris-HCl, NaCl, and CaCl2, adjusted to a physiological pH.
-
Enzyme Solution: Dilute recombinant human or mouse sPLA2-IIA to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare a solution of a fluorescently labeled phospholipid substrate.
-
Inhibitor Solution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the sPLA2-IIA enzyme solution to each well.
-
Add the different concentrations of the this compound solution to the wells.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by sPLA2-IIA results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
SARS-CoV-2 Mpro Inhibition Assay
This assay evaluates the ability of this compound to inhibit the proteolytic activity of the SARS-CoV-2 main protease.
References
An In-depth Technical Guide to the Molecular Targets of GK241
For Researchers, Scientists, and Drug Development Professionals
Abstract
GK241 is a 2-oxoamide-based small molecule that has been identified as a dual inhibitor, targeting key enzymes involved in inflammation and viral replication. Its primary molecular targets are Group IIA secretory phospholipase A2 (sPLA2-IIA) and the main protease (Mpro or 3CLpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). By inhibiting sPLA2-IIA, this compound can modulate inflammatory pathways, specifically the production of prostaglandin E2 (PGE2). Its inhibitory action on SARS-CoV-2 Mpro suggests potential antiviral applications by disrupting the viral life cycle. This technical guide provides a comprehensive overview of the molecular targets of this compound, including quantitative inhibitory data, detailed experimental protocols for target validation, and visualizations of the relevant signaling pathways and experimental workflows.
Molecular Targets of this compound
This compound has been characterized as an inhibitor of two distinct enzymes:
-
Secretory Phospholipase A2 (sPLA2), Group IIA: A key enzyme in the inflammatory cascade that catalyzes the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins.[1][2]
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential cysteine protease for the life cycle of the SARS-CoV-2 virus, responsible for processing viral polyproteins into functional proteins required for viral replication.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its molecular targets has been quantified using half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Species | IC50 | Reference |
| Secretory Phospholipase A2 (sPLA2-IIA) | Human | 143 nM | [1][2] |
| Secretory Phospholipase A2 (sPLA2-IIA) | Mouse | 68 nM | [1][2] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 24 µM | [1] |
Signaling Pathways and Mechanism of Action
Inhibition of the sPLA2-IIA Signaling Pathway
Secretory PLA2-IIA plays a crucial role in the inflammatory response by liberating arachidonic acid from the cell membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, including the pro-inflammatory mediator prostaglandin E2 (PGE2). This compound, by inhibiting sPLA2-IIA, effectively reduces the availability of arachidonic acid, thereby suppressing the downstream production of PGE2.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Mpro is a cysteine protease that is essential for the viral life cycle. It cleaves the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription. This compound inhibits the proteolytic activity of Mpro, thereby disrupting the viral replication process.
Experimental Protocols
Secretory Phospholipase A2 (sPLA2-IIA) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of sPLA2-IIA using radiolabeled E. coli as a substrate.
Workflow Diagram:
Detailed Methodology:
-
Substrate Preparation: Escherichia coli cells are labeled by incorporating 14C-oleic acid into their membrane phospholipids. The labeled cells are then autoclaved to serve as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 7.5) containing CaCl2.
-
Inhibition Assay:
-
Human or mouse recombinant sPLA2-IIA is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the 14C-labeled E. coli substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination and Separation: The reaction is terminated by the addition of HCl. The mixture is then centrifuged to pellet the intact E. coli cells.
-
Quantification: The amount of released 14C-oleic acid in the supernatant is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against the SARS-CoV-2 Mpro.
Workflow Diagram:
Detailed Methodology:
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro.
-
A specific FRET peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) separated by the Mpro cleavage sequence.
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and NaCl).
-
-
Inhibition Assay:
-
The assay is performed in a microplate format.
-
SARS-CoV-2 Mpro is pre-incubated with various concentrations of this compound or a vehicle control.
-
The reaction is initiated by adding the FRET substrate.
-
-
Fluorescence Measurement:
-
When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore.
-
Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The fluorescence intensity is monitored kinetically using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).
-
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear phase of the fluorescence increase.
-
The percent inhibition is calculated by comparing the reaction rates in the presence of this compound to the control.
-
The IC50 value is obtained by plotting the percent inhibition versus the inhibitor concentration.
-
Inhibition of IL-1β-Induced Prostaglandin E2 (PGE2) Production in Rat Renal Mesangial Cells
This cell-based assay evaluates the ability of this compound to suppress the inflammatory response in a cellular context.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Rat renal mesangial cells are cultured in appropriate media until they reach a suitable confluency.
-
Treatment:
-
The cells are pre-incubated with different concentrations of this compound or a vehicle control for a short period.
-
Inflammation is induced by adding Interleukin-1β (IL-1β) to the cell culture medium.
-
-
Incubation: The cells are incubated for an extended period (e.g., 24 hours) to allow for the production and secretion of PGE2.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme immunoassay (EIA) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The PGE2 levels in the this compound-treated groups are compared to the IL-1β-stimulated control group to determine the extent of inhibition.
Conclusion
This compound is a promising dual-action inhibitor with well-defined molecular targets. Its ability to potently inhibit sPLA2-IIA highlights its potential as an anti-inflammatory agent by downregulating the production of prostaglandins. Furthermore, its inhibitory activity against the SARS-CoV-2 main protease suggests a possible role in the development of antiviral therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related compounds. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.
References
Methodological & Application
Application Notes and Protocols for GK241 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK241 is a potent and selective 2-oxoamide-based inhibitor of group IIA secretory phospholipase A2 (sPLA2-IIA).[1] This enzyme is a key player in various cellular processes, including inflammation and cancer progression, primarily through its role in the production of arachidonic acid and subsequent eicosanoids.[2][3] Inhibition of sPLA2-IIA by this compound offers a targeted approach to modulate these pathways for therapeutic purposes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect on sPLA2-IIA, an enzyme frequently overexpressed in various cancers and inflammatory conditions.[3] sPLA2-IIA catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid. This precursor is then metabolized into pro-inflammatory and pro-proliferative mediators. By inhibiting sPLA2-IIA, this compound is expected to reduce the levels of these downstream signaling molecules, thereby affecting cell proliferation, survival, and inflammatory responses. The primary signaling pathways influenced by sPLA2-IIA activity and therefore targeted by this compound include the NF-κB and MAPK/ERK pathways.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and related compounds.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Target Enzyme | Species | IC50 |
| GIIA sPLA2 | Human | 143 nM[1] |
| GIIA sPLA2 | Mouse | 68 nM[1] |
Table 2: Cellular Activity of this compound and Related 2-Oxoamide Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | Rat Renal Mesangial Cells | IL-1β-stimulated PGE2 release | PGE2 Suppression | Significant[1][2] |
| 2-Oxoamide (unspecified) | RAW 264.7 Macrophages | Arachidonic Acid Release | Inhibition | IC50 = 2 µM |
Note: Specific dose-response data for this compound in cancer cell viability and apoptosis assays are not yet publicly available. The provided data for a related 2-oxoamide can be used as a preliminary reference for designing experiments.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., based on the CC50 from the viability assay) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK/ERK signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at selected concentrations for a predetermined time (e.g., 1, 6, 24 hours). A positive control (e.g., TNF-α for NF-κB activation) may be included.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for this compound Cell Culture Studies
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for GK241 in Western Blotting
Note: The reagent "GK241" is not found in publicly available scientific literature. The following application notes and protocols are provided as a detailed template for a hypothetical primary antibody, designated "Anti-Protein X [this compound]," designed for use in Western blot experiments. This document is intended to guide researchers, scientists, and drug development professionals in the proper application of a novel antibody for protein detection.
Application Notes: Anti-Protein X [this compound]
Introduction
Anti-Protein X [this compound] is a monoclonal antibody designed for the specific detection of Protein X in Western blot analysis. Protein X is a critical kinase in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. This pathway plays a key role in cell proliferation, differentiation, and survival. Accurate detection and quantification of Protein X are essential for research into disease mechanisms and the development of targeted therapeutics.
Applications
This antibody is recommended for the following applications:
-
Western Blotting (WB): Detection of endogenous levels of total Protein X in cell lysates and tissue homogenates.
-
Immunoprecipitation (IP): Recommended for immunoprecipitating Protein X from various sample types.
-
Immunofluorescence (IF): Suitable for the microscopic visualization of Protein X localization within cells.
This document focuses on the detailed protocol for Western blotting.
Data Summary
The following table summarizes the key quantitative data and recommended conditions for using Anti-Protein X [this compound] in a Western blot experiment.
| Parameter | Specification |
| Immunogen | A synthetic peptide corresponding to residues surrounding Serine473 of human Protein X. |
| Isotype | Rabbit IgG |
| Target Molecular Weight | 55 kDa |
| Recommended Dilution (WB) | 1:1000 in 5% w/v BSA or nonfat dry milk in TBST. Incubate overnight at 4°C with gentle shaking.[1] |
| Positive Control Lysate | Lysates from HeLa cells treated with a growth factor (e.g., EGF). |
| Negative Control Lysate | Lysates from cells where Protein X has been knocked out or knocked down (e.g., using CRISPR or siRNA). |
| Storage Conditions | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Detailed Western Blot Protocol
This protocol provides a comprehensive step-by-step guide for using Anti-Protein X [this compound] to detect Protein X in cell lysates.
I. Reagent Preparation
-
Tris-Buffered Saline with Tween® 20 (TBST): 1X TBS, 0.1% Tween® 20.
-
Blocking Buffer: 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Dilution Buffer: 5% w/v BSA or nonfat dry milk in TBST.[1]
-
Lysis Buffer: 1X SDS sample buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol).
-
Transfer Buffer: 25 mM Tris base, 192 mM glycine, 20% methanol.
II. Experimental Protocols
A. Sample Preparation: Cell Lysis [1][2]
-
Treat cells with the desired regulator or drug for the specified time.
-
Place the cell culture dish on ice and wash the cells with ice-cold 1X PBS.
-
Aspirate PBS and add 1X SDS sample buffer (e.g., 100 µl for a 6-well plate).
-
Immediately scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Sonicate the sample for 10-15 seconds to shear DNA and reduce viscosity.
-
Heat the sample to 95-100°C for 5 minutes, then cool on ice.
-
Microcentrifuge for 5 minutes to pellet any debris.
B. SDS-PAGE (Gel Electrophoresis) [3]
-
Load 20 µl of the supernatant onto an SDS-PAGE gel.
-
Include a molecular weight marker to determine the size of the target protein.
-
Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
C. Protein Transfer [4]
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Prepare the transfer membrane (PVDF or nitrocellulose). If using PVDF, wet the membrane in methanol for 15 seconds, followed by a brief wash in deionized water, and then equilibrate in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody, Anti-Protein X [this compound], diluted 1:1000 in Primary Antibody Dilution Buffer. This incubation should be done overnight at 4°C with gentle shaking.[1]
-
Wash the membrane three times for 5 minutes each with TBST.[1]
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
E. Detection [3]
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer’s instructions.
-
Incubate the membrane in the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera) or by exposing it to X-ray film in a dark room.
Visualizations
Signaling Pathway
The diagram below illustrates the hypothetical position of "Protein X" within a simplified MAPK/ERK signaling cascade, which is a common target for drug development.
Caption: MAPK/ERK signaling pathway with the hypothetical target Protein X.
Experimental Workflow
The following diagram outlines the complete workflow for a Western blot experiment using the this compound antibody.
Caption: Step-by-step workflow for Western blotting with this compound.
References
Application Notes and Protocols for Preparing GK241 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK241 is a potent small molecule inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting the Group IIA isoform (sPLA2-IIA). It also exhibits inhibitory activity against the SARS-CoV-2 main protease (Mpro).[1] sPLA2 enzymes play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins.[2][3] Inhibition of sPLA2 is, therefore, a key therapeutic strategy for a range of inflammatory diseases. Accurate and reproducible in vitro assessment of this compound requires the correct preparation and handling of stock solutions. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in various in vitro assays, such as those measuring prostaglandin E2 (PGE2) production.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-(1,2-dioxohexadecyl)-L-valine | [4] |
| Molecular Formula | C₂₁H₃₉NO₄ | [4] |
| Formula Weight | 369.5 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| Dimethylformamide (DMF) | Slightly soluble | [4] |
| Purity | ≥98% | [4] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Weighing this compound: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.695 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[5][6]
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable. Protect from light.
Calculation for 10 mM Stock Solution:
To calculate the mass of this compound required for a desired volume and concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Formula Weight ( g/mol )
Example for 1 mL of 10 mM this compound:
Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (369.5 g/mol ) x (1000 mg/g) = 3.695 mg
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for a typical in vitro assay, such as a PGE2 ELISA.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium or assay buffer. It is crucial to keep the final concentration of DMSO in the assay low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or artifacts.[7]
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For instance, to test this compound at concentrations ranging from 1 µM to 10 µM, you would perform a series of dilutions in the assay medium.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested. This is essential to account for any effects of the solvent on the cells.
-
Use in Assay: Add the prepared working solutions (and vehicle control) to your in vitro assay system, such as cell cultures stimulated to produce PGE2.
Mandatory Visualization
Caption: Workflow for the preparation of this compound stock and working solutions.
Quality Control
Ensuring the quality and integrity of the this compound stock solution is critical for obtaining reliable and reproducible experimental data.
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitate is observed, gently warm the solution and sonicate briefly to redissolve. If the precipitate does not dissolve, the solution should not be used.
-
Concentration Verification (Optional): For rigorous quality control, the concentration of the stock solution can be periodically verified using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Purity Assessment (Optional): The purity of the stock solution can also be assessed by HPLC or LC-MS to detect any degradation products that may have formed during storage.[8][9]
-
Functional Assay: The biological activity of the stock solution can be confirmed by performing a dose-response curve in a validated in vitro assay, such as the inhibition of PGE2 production, and comparing the IC₅₀ value to previously obtained results.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
Stability and Storage Recommendations
-
Solvent Choice: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solvating power and compatibility with many in vitro assays.
-
Storage Temperature: For long-term storage (months to years), it is recommended to store DMSO stock solutions at -20°C. Studies have shown that most compounds remain stable under these conditions.[5]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[5][6] Aliquoting the stock solution into single-use vials is the most effective way to mitigate this.
-
Light Sensitivity: To prevent potential photodegradation, store this compound solutions in amber vials or protect them from light.
-
Working Solutions: Aqueous working solutions of this compound are likely to be less stable than DMSO stock solutions and should be prepared fresh for each experiment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure-activity relationship of 2-oxoamide inhibition of group IVA cytosolic phospholipase A2 and group V secreted phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. Small Molecules Analysis & QC [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Application of GK241 in CRISPR Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics by enabling systematic analysis of gene functions at a genome-wide scale.[1] When coupled with small molecule probes, CRISPR screening is a powerful tool for identifying genetic determinants of drug sensitivity and resistance, elucidating drug mechanisms of action, and discovering novel therapeutic targets. This document provides detailed application notes and protocols for the use of GK241, a hypothetical novel inhibitor, in CRISPR screening workflows. While public information on "this compound" is not available, this guide offers a comprehensive framework for utilizing a small molecule inhibitor in CRISPR screens, which can be adapted with specific experimental data.
Mechanism of Action (Hypothetical)
For the context of these application notes, we will hypothesize that this compound is a potent and selective inhibitor of a key signaling pathway implicated in cancer cell proliferation, for instance, the MAPK/ERK pathway. The purpose of using this compound in a CRISPR screen would be to identify genes that, when knocked out, confer either resistance or sensitivity to its cytotoxic effects. This can reveal novel pathway components, off-target effects, or mechanisms of acquired resistance.
Application Notes
Genome-wide CRISPR-Cas9 knockout screens are instrumental in identifying genes essential for tumor survival and those implicated in drug resistance or susceptibility.[2] The application of a selective inhibitor like this compound in such screens allows for the identification of synthetic lethal interactions. A synthetic lethal interaction occurs when the simultaneous loss of two genes (in this case, one via CRISPR knockout and the other via this compound inhibition) leads to cell death, while the loss of either one alone does not.[2]
Key applications for this compound in CRISPR screening include:
-
Target Identification and Validation: Identifying novel therapeutic targets that synergize with this compound.
-
Mechanism of Action Studies: Elucidating the cellular pathways through which this compound exerts its effects.
-
Biomarker Discovery: Discovering genetic biomarkers that predict sensitivity or resistance to this compound.
-
Drug Combination Discovery: Identifying genes whose knockout sensitizes cells to this compound, suggesting potential combination therapies.
Data Presentation
The following tables represent hypothetical data from a CRISPR screen performed with this compound in a human lung adenocarcinoma cell line.
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | A549 (Human Lung Adenocarcinoma) |
| CRISPR Library | GeCKO v2 Human Library |
| Transduction Method | Lentiviral Transduction |
| This compound Concentration | 100 nM (IC50) |
| Screen Duration | 21 days |
| Sequencing Platform | Illumina NextSeq 500 |
Table 2: Top 5 Gene Hits for this compound Resistance
| Gene Symbol | Gene Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| KRAS | KRAS Proto-Oncogene, GTPase | 8.2 | 1.5e-8 |
| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | 7.5 | 3.2e-8 |
| MAP2K1 | Mitogen-Activated Protein Kinase Kinase 1 | 7.1 | 8.9e-8 |
| EGFR | Epidermal Growth Factor Receptor | 6.8 | 1.4e-7 |
| SHP2 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | 6.5 | 2.1e-7 |
Table 3: Top 5 Gene Hits for this compound Sensitization
| Gene Symbol | Gene Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 | -5.9 | 4.5e-8 |
| CUL3 | Cullin 3 | -5.2 | 9.1e-8 |
| NF1 | Neurofibromin 1 | -4.8 | 1.8e-7 |
| PTEN | Phosphatase and Tensin Homolog | -4.5 | 3.3e-7 |
| CDKN2A | Cyclin Dependent Kinase Inhibitor 2A | -4.1 | 5.6e-7 |
Experimental Protocols
The following are detailed protocols for conducting a CRISPR screen with this compound. These are based on established general protocols for CRISPR screening.[1][3][4]
Protocol 1: Lentiviral Production of sgRNA Library
-
Plasmid Amplification: Amplify the pooled sgRNA library plasmid (e.g., GeCKO v2) in E. coli and purify the plasmid DNA.
-
Cell Culture: Plate HEK293T cells for lentiviral packaging.
-
Transfection: Co-transfect the sgRNA library plasmid with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer Determination: Determine the viral titer to ensure the appropriate multiplicity of infection (MOI) for the screen.
Protocol 2: CRISPR Library Transduction and Selection
-
Cell Plating: Plate the target cancer cells (e.g., A549) at the required density to maintain a high representation of the sgRNA library (>500 cells per sgRNA).[5]
-
Transduction: Transduce the cells with the sgRNA library lentivirus at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.[3]
-
Antibiotic Selection: Select transduced cells using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.[3]
-
Baseline Cell Collection: Collect a sample of cells after selection to serve as the baseline (T0) representation of the sgRNA library.
Protocol 3: this compound Treatment and Cell Harvesting
-
Cell Seeding: Plate the selected cells into two parallel arms: a treatment group and a control (DMSO) group.
-
Treatment: Treat the cells with this compound at the predetermined IC50 concentration or with DMSO for the control group.
-
Cell Culture and Maintenance: Culture the cells for the duration of the screen (e.g., 21 days), ensuring that the library representation is maintained at each passage.
-
Cell Harvesting: Harvest the cells from both the this compound-treated and DMSO-treated populations at the end of the screen.
Protocol 4: Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell populations.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.[4] The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Library Preparation and Sequencing: Purify the PCR products and submit them for next-generation sequencing to determine the abundance of each sgRNA.[6]
Protocol 5: Data Analysis
-
Read Alignment: Align the sequencing reads to the sgRNA library reference to count the occurrences of each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Calculate the log2 fold change of each sgRNA in the this compound-treated sample relative to the DMSO control. Use statistical tests (e.g., MAGeCK) to identify significantly enriched (resistance genes) or depleted (sensitization genes) sgRNAs and genes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: Workflow for a CRISPR-Cas9 screen with this compound.
Logical Relationship Diagram
Caption: Logical outcomes of combining CRISPR knockout with this compound treatment.
References
- 1. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 2. Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-genome CRISPR Screening of stably expressing Cas9 Cancer Organoid Lines [protocols.io]
- 4. Protocol for genome-scale CRISPR screening in engineered lineage reporter hPSCs to study cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Using the GK1.5 Monoclonal Antibody to Detect Mouse CD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cluster of differentiation 4 (CD4) is a 55 kDa transmembrane glycoprotein expressed on the surface of T helper cells, regulatory T cells, and to a lesser extent, on monocytes, macrophages, and dendritic cells. It acts as a co-receptor for the T cell receptor (TCR), facilitating the interaction with MHC class II molecules on antigen-presenting cells, a critical step in the activation of the adaptive immune response. The GK1.5 monoclonal antibody is a rat IgG2b, kappa antibody that specifically recognizes the mouse CD4 antigen (also known as L3T4). This antibody is widely utilized in immunological research for the identification and characterization of CD4-expressing cells by flow cytometry, as well as for in vivo depletion of CD4+ T cells.
These application notes provide a detailed protocol for the immunofluorescent staining of mouse lymphocytes for flow cytometric analysis using the GK1.5 antibody.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of the GK1.5 antibody for flow cytometry analysis of mouse splenocytes. Note that these values can vary depending on the mouse strain, age, and experimental conditions.
Table 1: Recommended Titration Range for GK1.5 Antibody
| Parameter | Recommended Range |
| Antibody Concentration for Staining | 0.125 - 1.0 µg per 1x10^6 cells in 100 µL |
It is highly recommended to perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[1][2]
Table 2: Expected Percentage of CD4+ T Cells in Mouse Spleen
| Cell Population | Typical Percentage of Total Leukocytes |
| T Cells (total) | 29.0% ± 2.4% |
| CD4+ T Cells | 17.3% ± 2.8% |
Data is representative of 6 to 12-week-old C57BL/6 mice.[3] Percentages can differ based on mouse strain and health status.
Experimental Protocols
Protocol: Staining of Mouse Splenocytes with GK1.5 Antibody for Flow Cytometry
This protocol outlines the steps for preparing a single-cell suspension from a mouse spleen and subsequently staining the cells with the GK1.5 antibody for flow cytometric analysis.
Materials:
-
GK1.5 monoclonal antibody (conjugated to a suitable fluorophore)
-
Mouse spleen
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum)
-
Red Blood Cell (RBC) Lysis Buffer
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)[6]
-
70 µm cell strainer
-
5 mL polystyrene round-bottom tubes (FACS tubes)
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Preparation of Single-Cell Suspension from Mouse Spleen: a. Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold PBS. b. Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.[7] c. Collect the cell suspension in a 50 mL conical tube and wash the strainer with additional PBS. d. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. e. Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 3-5 minutes at room temperature. f. Add 10 mL of PBS to stop the lysis reaction and centrifuge at 300-400 x g for 5 minutes at 4°C. g. Discard the supernatant and resuspend the cell pellet in FACS buffer. h. Count the viable cells using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1x10^7 cells/mL in FACS buffer.
-
Fc Receptor Blocking: a. Aliquot 1x10^6 cells (100 µL) into a FACS tube. b. Add Fc Block reagent at the manufacturer's recommended concentration to prevent non-specific binding of the primary antibody to Fc receptors on cells like B cells and macrophages.[4][5] c. Incubate for 10-15 minutes at 4°C. Do not wash after this step.
-
Viability Staining: a. If using a viability dye that is compatible with pre-staining, add it to the cells according to the manufacturer's instructions. This is crucial to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[6]
-
Staining with GK1.5 Antibody: a. Add the predetermined optimal amount of fluorophore-conjugated GK1.5 antibody to the cell suspension. b. Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: a. Add 2 mL of FACS buffer to the tube and centrifuge at 300-400 x g for 5 minutes at 4°C. b. Discard the supernatant. c. Repeat the wash step one more time.
-
Data Acquisition: a. Resuspend the cell pellet in 200-500 µL of FACS buffer. b. Analyze the samples on a flow cytometer. Be sure to include appropriate controls, such as an unstained sample, a fluorescence minus one (FMO) control for the GK1.5 fluorophore, and an isotype control (Rat IgG2b, kappa).
Visualizations
CD4 Signaling Pathway in T Cell Activation
Caption: T cell activation via TCR and CD4 co-receptor engagement.
Experimental Workflow for Staining Mouse Splenocytes
Caption: Flowchart of the mouse splenocyte staining protocol.
References
- 1. CD4 Monoclonal Antibody (GK1.5) (14-0041-82) [thermofisher.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. stemcell.com [stemcell.com]
- 4. BD Fc Block™ Reagents [bdbiosciences.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for Immunohistochemistry (IHC) Staining
Note: A specific antibody designated "GK241" was not definitively identified in the provided search results. Therefore, these application notes and protocols are based on a representative, well-characterized antibody used for immunohistochemistry, the BrdU (Bromodeoxyuridine) Monoclonal Antibody (Clone: 1B10E12, Catalog: 66241-1-Ig) , to provide a detailed and practical example of an IHC staining procedure.
Application Notes for BrdU Antibody (66241-1-Ig)
Target: Bromodeoxyuridine (BrdU)[1]
Description: BrdU is a synthetic analog of thymidine that can be incorporated into newly synthesized DNA during the S phase of the cell cycle.[1] Consequently, antibodies targeting BrdU are invaluable tools for detecting proliferating cells in tissue sections, making them essential for studies in developmental biology, cancer research, and toxicology.[1] The 1B10E12 clone is a mouse monoclonal antibody that specifically recognizes BrdU and does not cross-react with thymidine.[1]
Applications: This antibody is suitable for use in Immunohistochemistry (IHC), Immunofluorescence/Immunocytochemistry (IF/ICC), and ELISA.[1]
Species Reactivity: Human, Mouse, Rat.[1]
Quantitative Data
Recommended Antibody Dilutions:
| Application | Recommended Dilution |
| Immunohistochemistry (IHC) | 1:200 - 1:800 |
| Immunofluorescence (IF/ICC) | 1:300 |
Note: Optimal dilutions should be determined experimentally by the end-user.
Antigen Retrieval Recommendations:
| Method | Buffer | pH |
| Heat-mediated | Tris-EDTA (TE) Buffer | 9.0 |
| Heat-mediated (Alternative) | Citrate Buffer | 6.0 |
Experimental Protocols
Immunohistochemistry Staining of Paraffin-Embedded Tissues
This protocol outlines the steps for detecting BrdU-labeled cells in formalin-fixed, paraffin-embedded tissue sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 80%, 60%)
-
Deionized Water
-
Tris-EDTA Buffer (pH 9.0) or Citrate Buffer (pH 6.0)
-
2M HCl
-
3% Hydrogen Peroxide (H₂O₂)
-
1X TBS (Tris-Buffered Saline)
-
Blocking Buffer (e.g., 1% BSA in TBS)
-
Dilution Buffer (e.g., 1% BSA in TBS)
-
BrdU Monoclonal Antibody (66241-1-Ig)
-
Peroxidase-labeled Polymer Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
DNA Denaturation:
-
Blocking Endogenous Peroxidase:
-
Blocking:
-
Apply blocking buffer to the sections and incubate for 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Dilute the BrdU primary antibody (e.g., 1:200-1:800) in dilution buffer.
-
Apply the diluted primary antibody to the sections and incubate for 1.5 hours at room temperature.[2]
-
-
Secondary Antibody Incubation:
-
Signal Detection:
-
Counterstaining:
-
Dehydration and Mounting:
-
Visualization:
-
Examine the slides under a light microscope. BrdU-positive nuclei will appear brown, while other nuclei will be blue.
-
Visualizations
References
Application Notes: Utilizing GK241 for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK241 is a potent dual inhibitor of secretory phospholipase A2 (sPLA2) Group IIA and the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Its ability to target sPLA2, a key enzyme in the inflammatory cascade leading to the production of prostaglandins, makes it a valuable tool for drug discovery efforts aimed at inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the sPLA2 signaling pathway.
Mechanism of Action and Signaling Pathway
Secretory phospholipase A2 (sPLA2) enzymes hydrolyze phospholipids, releasing arachidonic acid, which is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound exerts its inhibitory effect on this pathway, thereby reducing the production of these inflammatory molecules.[1]
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both human and mouse sPLA2, as well as the SARS-CoV-2 main protease. This data is crucial for designing effective HTS assays and for interpreting screening results.
| Target Enzyme | Species | IC50 Value | Reference |
| Secretory Phospholipase A2 (sPLA2) Group IIA | Human | 143 nM | [2] |
| Secretory Phospholipase A2 (sPLA2) Group IIA | Mouse | 68 nM | [2] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | - | 24 µM | [1] |
High-Throughput Screening Protocol: sPLA2 Inhibition Assay
This protocol outlines a fluorescence-based HTS assay to identify novel inhibitors of sPLA2. The assay utilizes a fluorescently labeled phospholipid substrate that, upon cleavage by sPLA2, exhibits a change in its fluorescence properties.
Experimental Workflow
Caption: High-throughput screening workflow for sPLA2 inhibitors.
Detailed Methodology
1. Materials and Reagents:
-
sPLA2 Enzyme: Recombinant human or mouse sPLA2 Group IIA.
-
Fluorescent Substrate: A commercially available sPLA2 substrate (e.g., a derivative of phosphatidylcholine with a fluorescent reporter and a quencher).
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing CaCl2 and BSA.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Assay Plates: 384-well, low-volume, black, non-binding surface microplates.
2. Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution, this compound, and DMSO into the appropriate wells of the 384-well assay plates.
-
-
Reagent Preparation:
-
Prepare the Assay Reagent Mix by diluting the sPLA2 enzyme and the fluorescent substrate to their final concentrations in the assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.
-
-
Assay Execution:
-
Add the Assay Reagent Mix to all wells of the assay plates using a multi-channel dispenser.
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a plate reader compatible with the fluorescent substrate's excitation and emission wavelengths.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Signal_Test: Fluorescence signal in the presence of the test compound.
-
Signal_NegativeControl: Fluorescence signal in the presence of DMSO (0% inhibition).
-
Signal_Background: Fluorescence signal in the absence of the enzyme (or in the presence of a potent inhibitor like this compound, representing 100% inhibition).
-
-
Determine Assay Quality (Z'-factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Identification:
-
Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation and characterization.
-
Logical Relationship for Hit Confirmation
Caption: Logical workflow for hit confirmation and lead identification.
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays targeting the sPLA2 signaling pathway. The protocols and data presented here provide a robust framework for researchers to identify and characterize novel inhibitors with potential therapeutic applications in inflammatory diseases. Careful assay optimization and rigorous data analysis are critical for the success of any HTS campaign.
References
Best practices for storing and handling GK241
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the optimal storage, handling, and use of GK241, a potent dual inhibitor of secretory phospholipase A2 (sPLA2) and the SARS-CoV-2 main protease. Adherence to these best practices will ensure the compound's stability, integrity, and reliable performance in research applications.
Product Information
| Parameter | Value | Source |
| Chemical Name | N-(1,2-dioxohexadecyl)-L-valine | [1] |
| CAS Number | 1899930-93-8 | [1] |
| Molecular Formula | C21H39NO4 | [1] |
| Molecular Weight | 369.5 g/mol | [1] |
| Purity | ≥98% | |
| Supplied As | A crystalline solid | [2] |
| Solubility | DMSO: 2 mg/mL, Ethanol: 1 mg/mL, DMF: Slightly soluble | [1] |
| Stability | ≥ 4 years (when stored as directed) | [1] |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and inhibitory activity. As a lipid-based compound, it is susceptible to degradation if not stored correctly.
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C | Prevents chemical degradation and microbial growth. While the manufacturer states a stability of ≥ 4 years, the specific storage temperature is not provided for this compound. However, -20°C is the standard storage temperature for many sPLA2 inhibitors and other lipid-based compounds to ensure long-term stability.[2][3][4] |
| Light Exposure | Store in the dark. Use amber vials or wrap containers in foil. | Protects the compound from potential photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | This compound is a solid, and exposure to moisture can lead to hydrolysis and degradation. |
| Freeze-Thaw Cycles | Minimize. Aliquot into single-use volumes. | Repeated freezing and thawing can degrade the compound. |
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Ingestion and Inhalation: Do not ingest or inhale. Avoid creating dust when handling the solid material.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the reconstitution of solid this compound to prepare a concentrated stock solution.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing (Optional but Recommended): For precise concentration, accurately weigh the required amount of this compound solid in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 369.5 g/mol ), add 270.6 µL of solvent.
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles.
Preparation of Working Solutions
This protocol describes the dilution of the stock solution to prepare working solutions for use in cellular or biochemical assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate assay buffer or cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is compatible with the experimental system and does not exceed a level that may cause toxicity or off-target effects (typically ≤0.1% v/v).
-
-
Mixing: Gently mix the working solution by pipetting up and down or by brief, gentle vortexing.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store dilute aqueous solutions of this compound for extended periods.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of the sPLA2-Mediated Pro-inflammatory Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activity of secretory phospholipase A2 (sPLA2). sPLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation. By blocking sPLA2, this compound prevents the initial step in this pathway, thereby reducing the production of downstream pro-inflammatory eicosanoids.
Caption: Mechanism of action of this compound in the sPLA2 signaling pathway.
Experimental Workflow: Evaluating the Inhibitory Effect of this compound on PGE2 Production
This workflow outlines a typical experiment to assess the efficacy of this compound in inhibiting the production of prostaglandin E2 (PGE2) in a cellular model.
Caption: A typical experimental workflow for assessing this compound's inhibitory activity.
References
Troubleshooting & Optimization
Troubleshooting GK241 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GK241. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful use of this compound in your experiments.
Solubility Data Summary
The solubility of this compound has been determined in various common organic solvents. This data is crucial for the preparation of stock solutions.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Cayman Chemical[1] |
| Ethanol | 1 mg/mL | Cayman Chemical[1] |
| Dimethylformamide (DMF) | Slightly soluble | Cayman Chemical[1] |
Note: this compound is a crystalline solid.[1] For biological assays, compounds are often first dissolved in an organic solvent like DMSO before further dilution into aqueous media.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the mass of this compound).
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
-
Protocol 2: Aqueous Solubility Assessment (Kinetic Solubility)
This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer of your choice, which is critical for predicting its behavior in biological assays.
Workflow for Aqueous Solubility Assessment
Caption: A stepwise workflow for determining the kinetic solubility of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in DMSO, what should I do?
A1: If you are having trouble dissolving this compound in DMSO, try the following:
-
Increase the temperature: Gently warm the solution to 37°C.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.
-
Check solvent quality: Ensure you are using high-purity, anhydrous DMSO, as water content can reduce the solubility of hydrophobic compounds.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Lower the final concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit. Try performing a serial dilution to find the highest workable concentration that does not precipitate.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. However, it is crucial to include a vehicle control in your experiments with the same final DMSO concentration.
-
Use a surfactant or co-solvent: For in vitro assays, consider using a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in your final dilution buffer. For animal studies, formulation with co-solvents such as polyethylene glycol (PEG) or cyclodextrins may be necessary.[1]
-
Rapid mixing: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Q3: What is the best way to prepare this compound for in vivo studies?
A3: Due to its low aqueous solubility, a formulation strategy is often required for in vivo administration. Common approaches include:
-
Co-solvent systems: A mixture of solvents like DMSO, PEG400, and saline can be used to create a stable solution for injection.
-
Suspensions: If a solution cannot be achieved, this compound can be administered as a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween® 80).
-
Liposomal formulations: Encapsulating this compound in liposomes can improve its solubility and bioavailability.
It is highly recommended to perform formulation development and stability studies to find the most suitable vehicle for your specific in vivo model.
Q4: How does this compound exert its biological effects?
A4: this compound is an inhibitor of secretory phospholipase A2 (sPLA2), specifically Group IIA.[1] sPLA2 is a key enzyme in the inflammatory process, as it hydrolyzes phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. By inhibiting sPLA2, this compound can reduce the production of these inflammatory mediators.
Hypothetical Signaling Pathway of this compound Action
Caption: this compound inhibits sPLA2, blocking the release of arachidonic acid.
References
Technical Support Center: Optimizing GK241 Concentration
This guide provides troubleshooting and experimental protocols for optimizing the concentration of GK241, a hypothetical, potent, and selective allosteric inhibitor of MEK1/2 kinases. The primary assay discussed is a cell-based method to determine the inhibition of ERK1/2 phosphorylation, a direct downstream target of MEK1/2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel inhibitor like this compound, a broad concentration range is recommended for the initial dose-response experiment. If biochemical IC50 values (potency against purified enzymes) are known, a starting point in a cell-based assay could be 5 to 10 times higher than the biochemical IC50.[1] If no prior data exists, a wide range spanning several orders of magnitude (e.g., 1 nM to 100 µM) is advisable to capture the full dose-response curve.[1][2]
Q2: What is the best solvent for this compound and how should I prepare stock solutions?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] For experiments, create a fresh serial dilution from the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
Q3: How long should I incubate the cells with this compound before measuring the effect?
A3: The optimal incubation time depends on the mechanism of action of this compound and the kinetics of the signaling pathway. For inhibitors targeting the MAPK/ERK pathway, effects on ERK phosphorylation can often be observed within 30 minutes to a few hours. A time-course experiment (e.g., 0.5, 1, 2, 4, 8, and 24 hours) at a fixed, high concentration of this compound is recommended to determine the optimal endpoint for your specific cell line and assay.
Q4: My this compound is highly potent in a biochemical (enzyme) assay but shows much weaker activity in my cell-based assay. Why?
A4: This is a common observation and several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, MEK1/2.
-
Intracellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays. If this compound were an ATP-competitive inhibitor, this would reduce its apparent potency.[1] However, as an allosteric inhibitor, this is a less likely cause.[3]
-
Efflux Pumps: Cells can actively pump out compounds via efflux transporters (e.g., P-glycoprotein), reducing the effective intracellular concentration.
-
Protein Binding: this compound may bind to proteins in the cell culture serum or intracellularly, reducing the free concentration available to bind to MEK1/2.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of this compound concentration.
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and mix thoroughly at each dilution step. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity.[4] |
| No dose-dependent inhibition observed | 1. This compound concentration range is too low or too high. 2. This compound is inactive or degraded. 3. The MAPK/ERK pathway is not active in your chosen cell line. 4. Incorrect assay endpoint or timing. | 1. Test a much wider concentration range (e.g., 10 pM to 100 µM). 2. Verify the integrity of the compound. Use a fresh aliquot of the stock solution. 3. Confirm pathway activation in your untreated cells (e.g., via a positive control showing high phospho-ERK levels). 4. Perform a time-course experiment to find the optimal incubation time. |
| Steep or shallow dose-response curve | 1. A steep slope (Hill slope > 1) can indicate positive cooperativity. 2. A shallow slope (Hill slope < 1) may suggest compound instability, solubility issues at high concentrations, or complex biological interactions.[4] | 1. Ensure the dose range is adequate to define the top and bottom plateaus of the curve. 2. Check for compound precipitation at high concentrations. 3. Fit the data using a variable slope model in your analysis software.[5] |
| Significant cell death at all tested concentrations | 1. This compound exhibits on-target or off-target cytotoxicity. 2. The final DMSO concentration is too high. | 1. Perform a separate cytotoxicity assay (see Protocol 2) to determine the cytotoxic concentration 50 (CC50). Aim to work at concentrations below the CC50. 2. Ensure the final DMSO concentration does not exceed 0.1-0.5% in all wells, including the vehicle control. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for ERK1/2 Phosphorylation
This protocol describes a method to determine the concentration of this compound that inhibits 50% of the ERK1/2 phosphorylation in a cell-based assay. The mitogen-activated protein kinase (MAPK/ERK) pathway is crucial for cell proliferation and differentiation.[6][7][8][9]
Materials:
-
Appropriate cell line (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
Reagents for Western blotting or a cell-based ELISA kit for phospho-ERK1/2 (pERK).[6][7][8][9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a culture medium. For example, create a 10-point, 3-fold serial dilution starting from 10 µM down to 0.5 nM. Also, prepare a vehicle control (medium with the same final DMSO concentration, e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Cell Lysis & Analysis:
-
For Western Blot: Wash cells with cold PBS, then lyse them with an appropriate lysis buffer. Quantify total protein, and then proceed with SDS-PAGE, membrane transfer, and immunoblotting using primary antibodies for phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).[2]
-
For Cell-Based ELISA: Fix, permeabilize, and probe the cells directly in the 96-well plate according to the manufacturer's protocol.[6][7][8] This method often measures pERK fluorescence and normalizes it to total protein content in the same well.[6][8]
-
-
Data Analysis: Quantify the pERK signal for each concentration. Normalize the data to the vehicle control (as 100% phosphorylation or 0% inhibition) and a high concentration of this compound (as 100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol measures the effect of this compound on cell viability to distinguish between targeted inhibition and general toxicity.[10][11]
Materials:
-
Materials from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for a longer duration relevant to cell proliferation (e.g., 48 or 72 hours).[1]
-
MTT Assay: Add MTT reagent to each well (e.g., 10 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][12]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance on a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (as 100% viability). Plot percent viability against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on pERK Inhibition
| This compound Conc. (nM) | Log [this compound] (M) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | - | 0 ± 4.5 |
| 0.5 | -9.30 | 8.2 ± 5.1 |
| 1.5 | -8.82 | 15.6 ± 6.2 |
| 4.5 | -8.35 | 35.1 ± 4.8 |
| 13.7 | -7.86 | 52.3 ± 3.9 |
| 41.2 | -7.38 | 78.9 ± 3.1 |
| 123.5 | -6.91 | 91.5 ± 2.5 |
| 370.4 | -6.43 | 98.2 ± 1.9 |
| 1111.1 | -5.95 | 99.1 ± 1.5 |
| 10000 | -5.00 | 99.5 ± 1.1 |
| Calculated IC50 | ~13 nM |
Table 2: Summary of this compound Activity and Cytotoxicity
| Parameter | Value | Cell Line | Assay Duration |
| IC50 (pERK Inhibition) | 13 nM | A375 | 2 hours |
| CC50 (Cell Viability) | 4.5 µM | A375 | 72 hours |
| Selectivity Index (CC50/IC50) | ~346 | - | - |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. usbio.net [usbio.net]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of GK241
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying, understanding, and mitigating off-target effects of the hypothetical small molecule inhibitor, GK241. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation with this compound and similar chemical probes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype is erroneously attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and diminish the translational potential of a compound by producing misleading preclinical data.[1]
Q2: I'm observing a phenotype with this compound, how can I be sure it's due to on-target inhibition?
A2: To confirm that the observed effects of this compound are due to the inhibition of its intended target, a multi-faceted validation approach is recommended. This includes using a structurally different inhibitor for the same target to see if it produces the same phenotype.[2] Additionally, genetic validation, such as using CRISPR-Cas9 to knock out the target gene, can help determine if the genetic removal of the target protein mirrors the phenotype observed with this compound treatment.[2]
Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?
A3: Several signs may suggest that this compound is causing off-target effects in your cell-based assays. These include inconsistencies between the results obtained with this compound and other inhibitors targeting the same protein, or discrepancies between the effects of this compound and genetic validation methods.[2] Unexpected cellular toxicity at concentrations close to the on-target effective concentration can also be a red flag.[1]
Q4: What proactive strategies can I employ to minimize this compound off-target effects in my experimental design?
A4: To proactively minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Whenever possible, select inhibitors with a well-documented high degree of selectivity for the target of interest.[1] It is also good practice to include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
Troubleshooting Guide: Reducing this compound Off-Target Effects
If you suspect that this compound is producing off-target effects in your experiments, follow this troubleshooting workflow to diagnose and mitigate the issue.
Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for identifying and mitigating off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect while minimizing off-target effects and toxicity.[2]
Methodology:
-
Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined duration based on the biological question.
-
Phenotypic Readout: Measure the biological response of interest (e.g., phosphorylation of a downstream substrate, gene expression, cell proliferation).
-
Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: Plot both the phenotypic response and cell viability against the logarithm of the this compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that this compound binds to its intended target within intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase panel screening to illustrate how the selectivity of this compound can be assessed.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 450 | 30 |
| Off-Target Kinase C | 1,200 | 80 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | 8,500 | 567 |
Table 2: Hypothetical Comparison of On-Target vs. Off-Target Effects in a Cellular Assay
This table provides a template for comparing the effects of this compound with a genetic knockdown of the target to differentiate on- and off-target driven phenotypes.
| Experimental Condition | Downstream Marker 1 (On-Target) | Downstream Marker 2 (Off-Target) | Cell Viability |
| Vehicle Control | 100% | 100% | 100% |
| This compound (100 nM) | 25% | 95% | 98% |
| This compound (10 µM) | 5% | 40% | 60% |
| Target Kinase A siRNA | 30% | 98% | 95% |
Signaling Pathway Diagrams
Figure 1: Intended On-Target Signaling Pathway of this compound
Caption: this compound is designed to inhibit Target Kinase A, blocking downstream signaling.
Figure 2: Potential Off-Target Signaling Pathway of this compound
References
Technical Support Center: Overcoming GK241 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel anti-cancer agent GK241. Our goal is to help you identify, understand, and overcome this compound resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the G-protein coupled receptor, GPRXX, which is known to be a key driver in various cancer types. By binding to GPRXX, this compound is designed to block downstream signaling pathways that promote cell proliferation and survival.
Q2: What is considered this compound resistance?
This compound resistance is characterized by a significant decrease in the sensitivity of a cancer cell line to the cytotoxic or growth-inhibitory effects of the compound. This is typically quantified by a substantial increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.
Q3: What are the common causes of acquired resistance to targeted therapies like this compound?
Acquired resistance to targeted therapies can arise from various molecular changes within the cancer cells.[1] These can include:
-
Secondary mutations in the drug target (GPRXX): These mutations can prevent this compound from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to circumvent the block imposed by this compound, thereby maintaining their growth and survival.[2]
-
Increased drug efflux: Overexpression of drug transporter proteins, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Epigenetic alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[3]
-
Phenotypic changes: Cells may undergo epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance.
Q4: How can I determine if my cell line has developed resistance to this compound?
The first step is to perform a dose-response experiment to determine the IC50 of this compound in your cell line and compare it to the IC50 of the parental cell line. A significant increase (typically >5-10 fold) in the IC50 value suggests the development of resistance.[5]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting and overcoming this compound resistance in your cell line experiments.
Problem 1: A significant increase in the IC50 value of this compound is observed.
Possible Cause & Solution
-
Confirm Resistance:
-
Action: Repeat the cell viability assay (e.g., MTT, CellTiter-Glo®) with a fresh stock of this compound to rule out compound degradation.
-
Action: Compare the IC50 value of the suspected resistant line with that of a fresh culture of the parental (sensitive) cell line.
-
-
Investigate the Mechanism of Resistance:
-
Target-Based Resistance:
-
Hypothesis: A mutation in the GPRXX gene prevents this compound binding.
-
Experiment: Sequence the GPRXX gene in the resistant cell line to identify potential mutations.
-
Experiment: Perform a cellular thermal shift assay (CETSA) to assess this compound target engagement in sensitive versus resistant cells.
-
-
Bypass Pathway Activation:
-
Hypothesis: Activation of a parallel signaling pathway compensates for GPRXX inhibition.
-
Experiment: Use phospho-proteomic arrays or Western blotting to screen for the activation of key survival pathways (e.g., PI3K/Akt, MAPK/ERK, STAT3).
-
Solution: If a bypass pathway is identified, consider combination therapy with an inhibitor of that pathway.[2]
-
-
Increased Drug Efflux:
-
Hypothesis: Overexpression of ABC transporters is pumping this compound out of the cells.[4]
-
Experiment: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux pump activity via flow cytometry.
-
Experiment: Perform Western blotting or qPCR to measure the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2).[4]
-
Solution: Test the efficacy of this compound in combination with a known ABC transporter inhibitor, such as verapamil or tariquidar.[6]
-
-
Problem 2: this compound treatment is no longer inducing apoptosis.
Possible Cause & Solution
-
Confirm Loss of Apoptotic Response:
-
Action: Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay) on both sensitive and resistant cells treated with this compound.
-
-
Investigate Anti-Apoptotic Mechanisms:
-
Hypothesis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Experiment: Analyze the expression levels of key apoptosis-regulating proteins by Western blot.
-
Solution: Consider combination therapy with a Bcl-2 family inhibitor (e.g., venetoclax).
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a this compound-resistant cell line.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| This compound-Resistant | 250 | 25 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cells
| Treatment | This compound IC50 in Resistant Cells (nM) | Fold Re-sensitization |
| This compound alone | 250 | - |
| This compound + Inhibitor X (Bypass Pathway) | 25 | 10 |
| This compound + Verapamil (P-gp Inhibitor) | 50 | 5 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, GPRXX).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical signaling pathway of this compound and common mechanisms of resistance.
Caption: Workflow for generating a this compound-resistant cell line.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines [open.metu.edu.tr]
Technical Support Center: Enhancing the In Vivo Bioavailability of GK241
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with GK241. The focus is on strategies to improve its bioavailability, a critical factor for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an inhibitor of secretory phospholipase A2 (sPLA2) (Type IIA) and has also been identified as an inhibitor of the SARS-CoV-2 main protease.[1][2] Its reported solubility is low in aqueous solutions, being only slightly soluble in DMF and ethanol, and soluble in DMSO at 2 mg/ml.[1] Poor aqueous solubility is a common reason for low oral bioavailability, as it can lead to limited dissolution in the gastrointestinal tract and consequently, poor absorption into the bloodstream.[3][4][5]
Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: For poorly water-soluble compounds such as this compound, several formulation strategies can be employed to improve bioavailability. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve its apparent solubility and dissolution.[8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[6][9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4]
Q3: How can I assess the in vivo bioavailability of my this compound formulation?
A3: In vivo bioavailability is typically assessed through pharmacokinetic (PK) studies in animal models.[11] The most common method involves administering the this compound formulation and measuring the concentration of the active compound (and potentially its metabolites) in biological fluids, such as blood, plasma, or serum, over time.[12] Key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are then calculated to determine the rate and extent of absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to decrease the particle size of the this compound powder. 2. Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a suitable polymer carrier. 3. Develop a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS). |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption of the formulation. | 1. Optimize Formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size distribution. 2. Control Experimental Conditions: Standardize fasting times and administration techniques across all animals.[13] |
| This compound appears to be unstable in the gastrointestinal tract. | Degradation due to pH or enzymatic activity. | 1. Enteric Coating: For solid dosage forms, consider an enteric coating to protect the compound from the acidic environment of the stomach. 2. Co-administration with Inhibitors: If enzymatic degradation is suspected, consider co-administration with appropriate enzyme inhibitors (use with caution and proper justification). |
Comparative Formulation Strategies for this compound
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[5][14] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersion | Stabilizes the drug in a high-energy, more soluble amorphous form.[8] | Significant improvement in dissolution rate and extent. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, forming a microemulsion in the GI tract.[9][10] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[10] | Can be complex to formulate and may have limitations on drug loading. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin.[4] | Increases aqueous solubility and dissolution. | Drug loading may be limited by the stoichiometry of the complex. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188) in purified water.
-
Dispersion: Disperse a known amount of this compound (e.g., 1% w/v) in the stabilizer solution.
-
Milling: Add the dispersion and milling beads (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill.
-
Milling Parameters: Mill at a specified speed (e.g., 400 rpm) for a defined period (e.g., 24-48 hours), with intermittent cooling to prevent overheating.
-
Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size distribution using dynamic light scattering (DLS).
-
Harvesting: Once the desired particle size is achieved (typically < 300 nm), separate the nanosuspension from the milling beads.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats, 200-250 g). Acclimatize the animals for at least one week.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[13]
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanosuspension, solid dispersion, or lipid-based formulation) at the desired concentration.
-
Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg). Include a control group receiving the vehicle alone.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 14. How to improve the bioavailability of a drug? [synapse.patsnap.com]
GK241 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound GK241. Our goal is to help you navigate potential challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of this compound. What could be the cause?
A1: Batch-to-batch variability can stem from several factors. First, ensure that the storage conditions for each batch have been consistently maintained at -20°C in a desiccated environment. This compound is sensitive to freeze-thaw cycles and humidity. Second, verify the final concentration of each batch using a freshly calibrated spectrophotometer before use. We recommend preparing single-use aliquots to minimize handling variability.
Q2: Our in-vitro kinase assays show inconsistent IC50 values for this compound. How can we improve reproducibility?
A2: Inconsistent IC50 values are often related to assay conditions. Ensure that the ATP concentration in your assay is kept constant and is ideally at or near the Km for the target kinase. Variations in ATP levels will significantly impact the apparent potency of competitive inhibitors like this compound. Additionally, confirm that the enzyme concentration is within the linear range of the assay and that the incubation time is consistent across all experiments.
Q3: We are seeing unexpected off-target effects at concentrations where we expect this compound to be specific. Why is this happening?
A3: While this compound has been designed for a specific target, off-target effects can occur, especially at higher concentrations. We recommend performing a comprehensive kinase panel screen to identify potential off-targets. Additionally, ensure that your experimental controls, including a vehicle-only control and a known selective inhibitor, are behaving as expected.
Q4: The solubility of this compound in our cell culture media is poor, leading to precipitation. What is the recommended solvent and final concentration?
A4: this compound is sparingly soluble in aqueous solutions. For in-vitro experiments, we recommend preparing a 10 mM stock solution in 100% DMSO. For cell-based assays, this stock can be further diluted in cell culture media to a final DMSO concentration of less than 0.1% to avoid solvent-induced toxicity and precipitation. If solubility issues persist, consider using a pluronic acid-based formulation.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a uniform cell suspension and use a calibrated automated cell counter for accurate seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Variation in drug treatment time | Use a multi-channel pipette or an automated liquid handler for simultaneous drug addition. |
| Cell line instability or contamination | Regularly perform cell line authentication and test for mycoplasma contamination. |
Issue 2: Poor Reproducibility in Western Blotting for Phospho-Target Levels
| Potential Cause | Recommended Solution |
| Inconsistent sample lysis and protein extraction | Use a standardized lysis buffer and protocol. Ensure complete cell lysis and consistent protein quantification. |
| Variability in antibody quality | Use a validated, lot-specific antibody. Run a positive and negative control for each experiment. |
| Differences in transfer efficiency | Ensure proper gel and membrane equilibration. Use a consistent voltage and transfer time. |
| Inconsistent development and imaging | Use a chemiluminescent substrate with a stable signal and a digital imager with a non-saturating exposure time. |
Experimental Protocols
Standard Protocol for In-Vitro Kinase Assay
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of the reaction buffer containing the target kinase to each well of a 384-well plate.
-
Add 2 µL of a serial dilution of this compound in 10% DMSO.
-
Add 3 µL of a mixture of the peptide substrate and ATP at a final concentration equal to the Km of the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a termination buffer containing EDTA.
-
Read the signal using a suitable plate reader.
General Protocol for Cell Proliferation Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (final DMSO concentration < 0.1%) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action.
Caption: General experimental workflow for evaluating this compound.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GK241, a potent inhibitor of group IIA secretory phospholipase A2 (sPLA2-IIA).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2-oxoamide-based compound that functions as a potent inhibitor of group IIA secretory phospholipase A2 (sPLA2-IIA).[1][2] sPLA2-IIA is an enzyme that plays a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid.[1][3][4] Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators, including prostaglandins and leukotrienes.[3][4] By inhibiting sPLA2-IIA, this compound effectively blocks the initial step in this inflammatory cascade.
Q2: I am observing high background noise in my Prostaglandin E2 (PGE2) ELISA after treating cells with this compound. What are the possible causes and solutions?
High background in a PGE2 ELISA can obscure the inhibitory effect of this compound. Here are common causes and troubleshooting steps:
-
Incomplete Washing: Insufficient washing of the ELISA plate can leave behind unbound reagents, leading to a high background signal.
-
Solution: Ensure that the wash buffer is dispensed vigorously into the wells and that the plate is properly emptied between washes. Increase the number of wash cycles or the soaking time for each wash.
-
-
Cross-Contamination: Contamination between wells, especially from high-concentration standards or samples to blank wells, can elevate the background.
-
Solution: Use fresh pipette tips for each standard and sample. Be careful not to splash reagents between wells.
-
-
Non-specific Binding: The antibody or other assay components may bind non-specifically to the plate surface.
-
Solution: Ensure that the blocking buffer is fresh and has been incubated for the recommended time and temperature to prevent non-specific binding.
-
-
Substrate Issues: The substrate solution may be contaminated or have been exposed to light for an extended period, leading to spontaneous color development.
-
Solution: Prepare fresh substrate solution for each experiment and protect it from light.
-
Q3: My this compound stock solution appears to have precipitated. How should I handle solubility issues?
This compound is a hydrophobic molecule, and solubility can be a concern.
-
Proper Solvent: this compound is soluble in organic solvents such as DMSO. Ensure you are using a high-purity, anhydrous grade of the recommended solvent.
-
Sonication and Warming: If precipitation occurs, gently warm the solution in a water bath (not exceeding 37°C) and sonicate for a short period to aid in redissolving the compound.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to add the this compound stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: I am not observing the expected inhibitory effect of this compound on PGE2 production in my cell-based assay. What could be the reason?
Several factors can contribute to a lack of inhibitory effect:
-
Cell Type and sPLA2-IIA Expression: The expression of sPLA2-IIA can vary significantly between different cell types. Confirm that your chosen cell line expresses sPLA2-IIA and that its activity is the primary contributor to PGE2 production under your experimental conditions. Some cell lines may utilize other phospholipase A2 isoforms that are not targeted by this compound.
-
Stimulation Conditions: The stimulus used to induce PGE2 production (e.g., IL-1β, TNF-α, LPS) and its concentration may be suboptimal. Ensure that your stimulus is potent enough to induce a robust PGE2 response.
-
This compound Concentration and Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to achieve effective inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration and pre-incubation time for your specific cell line and experimental setup.
-
Compound Inactivation: The 2-oxoamide functional group in this compound can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain cellular enzymes. Ensure that the pH of your assay buffer is well-controlled.
-
Off-Target Effects: While this compound is a potent sPLA2-IIA inhibitor, it is essential to consider potential off-target effects, especially at higher concentrations. For instance, this compound has been shown to inhibit the SARS-CoV-2 main protease (Mpro) at micromolar concentrations. While this is a different target, it highlights the importance of using the lowest effective concentration to minimize off-target activities.
Quantitative Data
This table summarizes the inhibitory potency of this compound against human and mouse sPLA2-IIA.
| Target Enzyme | Species | IC50 (nM) | Reference |
| sPLA2-IIA | Human | 143 | [1] |
| sPLA2-IIA | Mouse | 68 | [1] |
Experimental Protocols
Protocol: Cell-Based sPLA2 Inhibition Assay and PGE2 Measurement
This protocol describes a general procedure for evaluating the inhibitory effect of this compound on sPLA2-IIA activity in a cell-based assay by measuring the downstream production of PGE2.
1. Cell Culture and Seeding: a. Culture your chosen cell line (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells) in the appropriate growth medium until they reach 80-90% confluency. b. Seed the cells into a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
2. Preparation of this compound Working Solutions: a. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. b. On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤ 0.1%).
3. Cell Treatment and Stimulation: a. Gently wash the cell monolayer with sterile phosphate-buffered saline (PBS). b. Add the this compound working solutions (or vehicle control) to the respective wells and pre-incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a humidified CO2 incubator. c. After the pre-incubation period, add the stimulating agent (e.g., IL-1β at 10 ng/mL, TNF-α at 20 ng/mL, or LPS at 1 µg/mL) to all wells except the unstimulated control. d. Incubate the cells for the optimal time required for PGE2 production (this should be determined empirically for your cell line, typically 18-24 hours).
4. Collection of Supernatants: a. After the incubation period, carefully collect the cell culture supernatants from each well. b. Centrifuge the supernatants at 1,000 x g for 10 minutes at 4°C to remove any cells or debris. c. The clarified supernatants can now be used for PGE2 measurement or stored at -80°C for later analysis.
5. Measurement of PGE2 Levels by ELISA: a. Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions meticulously. b. Briefly, this typically involves adding the collected supernatants, along with a standard curve of known PGE2 concentrations, to an antibody-coated microplate. c. After incubation and washing steps, a substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. d. The concentration of PGE2 in the samples is determined by interpolating the results from the standard curve.
6. Data Analysis: a. Calculate the percentage of inhibition of PGE2 production for each concentration of this compound relative to the stimulated vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
sPLA2-IIA Signaling Pathway
The following diagram illustrates the signaling cascade initiated by sPLA2-IIA, leading to the production of pro-inflammatory eicosanoids.
Caption: sPLA2-IIA signaling cascade leading to inflammation.
Experimental Workflow for this compound Inhibition Assay
This diagram outlines the key steps in a typical experiment to evaluate the inhibitory activity of this compound.
Caption: Workflow for sPLA2-IIA inhibition assay using this compound.
References
Technical Support Center: Interpreting Unexpected Results with GK241
Welcome to the technical support center for GK241. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to help you effectively interpret your results.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Scenario 1: Unexpectedly High Cytotoxicity at Efficacious Concentrations
Question: We observe significant cell death in our cancer cell line assays at concentrations where this compound is expected to inhibit its target. How can we determine if this is an on-target or off-target effect?
Answer:
This is a common challenge when working with novel inhibitors. The observed cytotoxicity could be a result of on-target effects, off-target effects, or even experimental artifacts. Here’s a step-by-step guide to dissecting this result:
Initial Checks & Considerations:
-
Confirm Compound Identity and Purity: Ensure the compound is this compound and check its purity by methods like HPLC-MS. Impurities can sometimes be the cause of unexpected toxicity.
-
Cell Line Health: Confirm that the cells are healthy and not compromised before starting the experiment. Perform a baseline viability assay (e.g., Trypan Blue exclusion) on your untreated cells.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a level that does not independently affect cell viability.[1]
Experimental Approaches to Differentiate On-Target vs. Off-Target Cytotoxicity:
-
Orthogonal Target Engagement Assays: Confirm that this compound is engaging its intended target in your cellular model at the concentrations causing cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[2] A positive CETSA result indicates that the drug is binding to its target in the cell.
-
Use a Structurally Unrelated Inhibitor: Test a different compound with a distinct chemical scaffold that is known to inhibit the same target.[2] If this second compound shows a similar cytotoxic phenotype, it strengthens the case for an on-target effect.
-
Broad Panel Screening: Profile this compound against a broad panel of kinases to identify potential off-target interactions.[2] Off-target effects are a common reason for unexpected cellular responses.[2][3][4][5][6]
-
Dose-Response Curve Analysis: Perform a detailed dose-response curve for both target inhibition and cytotoxicity. If the IC50 for cytotoxicity is significantly different from the IC50 for target inhibition, it may suggest an off-target effect. Off-target effects are often more pronounced at higher concentrations.[2]
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Scenario 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: this compound is potent in our biochemical kinase assay, but shows significantly lower potency in our cell-based assays. What could be the reason for this discrepancy?
Answer:
This is a frequent observation in drug discovery and can be attributed to several factors related to the complexity of a cellular environment compared to a purified biochemical system.
Potential Causes and Troubleshooting Steps:
-
Cell Permeability: this compound may have poor cell membrane permeability.
-
Troubleshooting: Perform a cell permeability assay (e.g., PAMPA) to assess its ability to cross the cell membrane.
-
-
Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell.
-
Troubleshooting: Co-incubate this compound with known efflux pump inhibitors (e.g., verapamil) and see if the potency in the cell-based assay increases.
-
-
High Protein Binding: this compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
-
Troubleshooting: Measure the fraction of unbound this compound in your assay conditions. Consider performing the assay in serum-free media, if possible for a short duration, to see if potency improves.
-
-
Compound Metabolism: The cells may be metabolizing this compound into a less active form.
-
Troubleshooting: Use a less metabolically active cell line, if available, or co-incubate with broad-spectrum metabolism inhibitors. Analyze the cell lysate and media by LC-MS to detect potential metabolites.
-
Logical Flow for Diagnosing Potency Discrepancies
Caption: Troubleshooting potency differences between assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target.[2] These interactions can lead to toxicity, reduced efficacy, and misleading experimental results, which can complicate the interpretation of a compound's mechanism of action.[2][3] In preclinical stages, unidentified off-target effects can lead to costly failures in later clinical trials.[2]
Q2: What are common causes of off-target effects for kinase inhibitors like this compound?
A2: Several factors contribute to off-target effects:
-
Structural Similarity: Many protein families, such as kinases, share highly similar ATP-binding pockets. An inhibitor designed for one kinase may bind to many others.[2]
-
High Compound Concentration: Using concentrations significantly above the compound's IC50 or Ki for its primary target increases the likelihood of binding to lower-affinity, off-target molecules.[2]
-
Compound Promiscuity: The physicochemical properties of a compound can influence its tendency to bind to multiple targets.[2]
Q3: What are some common experimental artifacts in cell-based assays?
A3: Experimental artifacts can arise from various sources:
-
Compound Autofluorescence: The compound itself may fluoresce at the same wavelength as the detection reagents, leading to false-positive signals.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have independent effects on cell health and signaling pathways.[1]
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses.
-
Inconsistent Cell Seeding: Variations in cell density across wells can lead to variability in the results.[7]
Data Presentation
Table 1: Hypothetical Kinase Profiling of this compound at 1 µM
This table summarizes results from a kinase profiling service, highlighting a potent primary off-target (Kinase B) and a moderately inhibited kinase (Kinase C) that warrant further investigation.
| Kinase Target | % Inhibition at 1 µM this compound |
| Primary Target | 95% |
| Kinase B | 85% |
| Kinase C | 52% |
| Kinase D | 15% |
| Kinase E | 8% |
Table 2: Comparative IC50 Values for this compound
This table illustrates a scenario where the cytotoxicity IC50 is significantly lower (more potent) than the target inhibition IC50 in cells, suggesting a potential off-target toxicity issue.
| Assay Type | Cell Line | IC50 (nM) |
| Biochemical Target Inhibition | N/A | 15 |
| Cellular Target Inhibition | Cancer Cell Line A | 150 |
| Cytotoxicity (MTT Assay) | Cancer Cell Line A | 50 |
| Cytotoxicity (MTT Assay) | Non-cancerous Cell Line B | 75 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of this compound in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A successful ligand-binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.
Signaling Pathway Diagram: Hypothetical On-Target and Off-Target Effects of this compound
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
Refining GK241 treatment protocols for long-term studies
A Guide to Refining Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving GK241, a potent inhibitor of group IIA secretory phospholipase A2 (GIIA sPLA2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 2-oxoamide-based compound that inhibits the enzymatic activity of group IIA secretory phospholipase A2 (GIIA sPLA2).[1][2][3][4][5][6] Its inhibitory action is mediated through the interaction of its carboxyl group and the 2-carbonyl group of its amide functionality with the calcium ion in the active site of the sPLA2 enzyme.[1] Molecular dynamics simulations have shown that two hydrogen bonds form between the amide group of this compound and the amino acid residues His47 and Gly29 of the enzyme, leading to stable binding and inhibition.[1]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined for both human and mouse GIIA sPLA2. These values are summarized in the table below.
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the potential therapeutic applications of this compound?
A4: GIIA sPLA2 is implicated in various inflammatory diseases due to its role in the production of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Therefore, this compound, as a potent GIIA sPLA2 inhibitor, has potential therapeutic applications in inflammatory conditions. It has also been investigated for its weak inhibitory activity against the SARS-CoV-2 main protease.[7][8]
Q5: What are important considerations for designing in vivo studies with this compound?
A5: For in vivo studies, it is crucial to determine the optimal dose, route of administration, and treatment frequency. Pharmacokinetic and pharmacodynamic (PK/PD) studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. It is also important to monitor for any potential toxicity or off-target effects.
Troubleshooting Guide
Q1: I am observing high variability in my in vitro sPLA2 inhibition assays. What could be the cause?
A1: High variability in in vitro assays can be due to several factors:
-
Substrate quality: Ensure the phospholipid substrate is of high quality and has not degraded.
-
Enzyme activity: Confirm the specific activity of the recombinant GIIA sPLA2 enzyme. Enzyme activity can vary between lots.
-
Assay conditions: Maintain consistent assay conditions, including pH, temperature, and incubation time.
-
This compound solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in the assay buffer. The use of a carrier solvent like DMSO is common, but the final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all wells.
Q2: this compound is showing lower than expected efficacy in my cell-based assays. Why might this be?
A2: Several factors can contribute to lower than expected efficacy in cell-based assays:
-
Cell permeability: The compound may have poor permeability across the cell membrane.
-
Protein binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration. Consider using serum-free or low-serum medium for the treatment period if your cell line can tolerate it.
-
Drug efflux: Cells may actively transport this compound out of the cytoplasm via efflux pumps.
-
Metabolism: The cells may metabolize this compound into a less active form.
Q3: I am observing some off-target effects in my long-term in vivo study. What should I do?
A3: While this compound is reported to be selective for GIIA sPLA2, off-target effects can occur, especially at higher concentrations.[1]
-
Dose reduction: Consider reducing the dose of this compound to a level that maintains efficacy while minimizing side effects.
-
Selectivity profiling: If possible, perform a kinase panel or other off-target screening to identify potential unintended targets.
-
Control groups: Ensure you have appropriate vehicle control groups to distinguish compound-specific effects from other experimental variables.
Data Presentation
Table 1: IC50 Values of this compound against GIIA sPLA2
| Enzyme Source | IC50 (nM) |
| Human GIIA sPLA2 | 143[1][2][3][5] |
| Mouse GIIA sPLA2 | 68[1][2][3][5] |
Experimental Protocols
1. In Vitro GIIA sPLA2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on GIIA sPLA2.
-
Materials:
-
Recombinant human or mouse GIIA sPLA2
-
Fluorescent phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl2)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle to the wells of the 96-well plate.
-
Add the GIIA sPLA2 enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent phospholipid substrate to all wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate. The cleavage of the fluorescent fatty acid from the phospholipid results in an increase in fluorescence.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Murine Model of Peritonitis
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of zymosan-induced peritonitis.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6)
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Prepare a suspension of zymosan in sterile PBS.
-
Induce peritonitis by intraperitoneally injecting the zymosan suspension into the mice.
-
At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal lavage fluid by washing the peritoneal cavity with a known volume of PBS containing EDTA.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform a differential cell count to quantify the number of neutrophils and macrophages.
-
Measure the levels of pro-inflammatory mediators (e.g., TNF-α, IL-6) in the lavage fluid using ELISA.
-
Compare the inflammatory parameters between the this compound-treated group and the vehicle-treated group to assess the anti-inflammatory efficacy of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Caption: General experimental workflow for long-term in vivo studies with this compound.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Development of a potent 2-oxoamide inhibitor of secreted phospholipase A2 guided by molecular docking calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CheMondis Marketplace [chemondis.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Dual Inhibitor of Secreted Phospholipase A2 (GIIA sPLA2) and SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating GK241-Induced Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound GK241. Our goal is to help you mitigate this compound-induced cytotoxicity in primary cell cultures, ensuring the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced cytotoxicity?
A1: The precise mechanism of this compound-induced cytotoxicity is currently under investigation. However, preliminary data suggests that at concentrations above 50 µM, this compound may induce apoptosis through the activation of caspase-3 and caspase-9. This is likely linked to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and an increase in the release of cytochrome c.
Q2: Are certain primary cell types more susceptible to this compound-induced cytotoxicity?
A2: Yes, differential susceptibility has been observed. Highly proliferative cells, such as primary hepatocytes and endothelial cells, have demonstrated greater sensitivity to this compound compared to less proliferative cell types like primary neurons. This suggests that the cytotoxic effect may be linked to the cell cycle.
Q3: What are the recommended working concentrations for this compound in primary cell cultures?
A3: To minimize cytotoxicity, we recommend starting with a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Based on internal studies, a starting range of 1-10 µM is advisable for initial experiments.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Culture Conditions | Optimize cell seeding density. Ensure cells are not overly confluent or too sparse, as this can increase sensitivity to cytotoxic agents. | Healthy, evenly distributed monolayer of cells more resilient to treatment. |
| Serum Concentration | Increase the serum concentration in your culture medium (e.g., from 10% to 15% FBS) to provide additional protective factors. | Reduced cell death and improved cell morphology post-treatment. |
| Compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | Consistent and reproducible experimental results with expected levels of cytotoxicity. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing of this compound. | Lower variability between replicate wells and experiments. |
| Cell Passage Number | Use primary cells within a consistent and low passage number range, as sensitivity to compounds can change with increased passaging. | More consistent dose-response curves and reproducible IC50 values. |
| Incubation Time | Ensure precise and consistent incubation times with this compound across all plates and experiments. | Reduced variability in cytotoxicity readouts. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visual Diagrams
Caption: Workflow for determining this compound cytotoxicity.
Validation & Comparative
A Comparative Efficacy Analysis of GK241 and Varespladib as GIIA sPLA2 Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of two prominent inhibitors of group IIA secretory phospholipase A2 (GIIA sPLA2): GK241 and Varespladib (LY315920). This analysis is based on publicly available experimental data to assist in the evaluation of these compounds for further investigation.
Secretory phospholipase A2 group IIA (GIIA sPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. Inhibition of this enzyme is a key therapeutic strategy for a range of inflammatory diseases. This guide focuses on a comparative analysis of this compound, a 2-oxoamide-based inhibitor, and Varespladib, a well-characterized indole-based inhibitor that has undergone clinical trials.
In Vitro Efficacy: A Head-to-Head Look at Potency
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human GIIA sPLA2 | 143[1] |
| Mouse GIIA sPLA2 | 68[1] | |
| Varespladib (LY315920) | Human GIIA sPLA2 | 9 - 14[2] |
Note: The IC50 values presented are from different studies and may have been determined using varied experimental methodologies, which can influence the outcome. A direct comparison should be made with caution.
Varespladib demonstrates significantly higher potency in inhibiting human GIIA sPLA2, with a reported IC50 in the low nanomolar range. This compound shows potent inhibition as well, with an IC50 of 143 nM for the human enzyme[1].
Selectivity Profile: Targeting the Right Enzyme
An ideal inhibitor should be highly selective for its target enzyme to minimize off-target effects. Varespladib is known to inhibit multiple sPLA2 isoforms, including IIa, V, and X[3]. For this compound, it has been reported to be tenfold more selective for GIIA over GV sPLA2[1]. A broader selectivity profile for this compound against other sPLA2 isoforms would be beneficial for a more comprehensive comparison.
Cellular Activity: Impact on Inflammatory Pathways
The efficacy of an sPLA2 inhibitor in a cellular context is often assessed by its ability to suppress the production of downstream inflammatory mediators, such as prostaglandin E2 (PGE2). This compound has been shown to significantly suppress the release of PGE2 in rat renal mesangial cells stimulated by IL-1β[1][4]. This indicates that this compound can effectively block the sPLA2-mediated inflammatory cascade within a cellular environment. While extensive cellular data for Varespladib is available, a direct comparative study with this compound in the same cell-based assay is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
Secretory PLA2 (sPLA2) Inhibition Assay (Generalized)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against sPLA2.
1. Reagents and Materials:
-
Human recombinant GIIA sPLA2
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
DTNB (Ellman's reagent)
-
Inhibitor compounds (this compound, Varespladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a 96-well plate, add the assay buffer, sPLA2 enzyme solution, and the inhibitor solution (or solvent control).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the phospholipid substrate.
-
Immediately add DTNB solution. The hydrolysis of the substrate by sPLA2 releases a thiol group that reacts with DTNB to produce a colored product.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 414 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value by fitting the data to a dose-response curve.
Prostaglandin E2 (PGE2) Release Assay (Generalized)
This protocol describes a method to assess the effect of inhibitors on PGE2 production in cultured cells.
1. Reagents and Materials:
-
Rat renal mesangial cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Interleukin-1β (IL-1β) or another inflammatory stimulus
-
Inhibitor compounds (this compound, Varespladib)
-
PGE2 ELISA kit
-
Cell culture plates
2. Assay Procedure:
-
Seed the cells in culture plates and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the inhibitor compounds for a specified period.
-
Stimulate the cells with IL-1β to induce PGE2 production.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the effect of the inhibitors on PGE2 release by comparing the levels in treated versus untreated, stimulated cells.
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and Varespladib are potent inhibitors of GIIA sPLA2. Based on the available data, Varespladib exhibits higher in vitro potency against the human enzyme. However, the lack of direct comparative studies necessitates a cautious interpretation of these findings. The ability of this compound to suppress PGE2 release in a cellular model underscores its potential as an anti-inflammatory agent. For a definitive comparison, future studies should evaluate both compounds side-by-side in a panel of standardized in vitro and in vivo assays. This would provide a clearer picture of their relative efficacy, selectivity, and potential therapeutic utility. Researchers are encouraged to consider the specific experimental context and methodologies when evaluating the suitability of these inhibitors for their research and development programs.
References
GK241 vs. Methotrexate: A Comparative Analysis for the Treatment of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GK241, a novel inhibitor of group IIA secretory phospholipase A2 (GIIA sPLA2), with methotrexate, the current standard-of-care for rheumatoid arthritis (RA). This document synthesizes available preclinical data to evaluate their respective mechanisms of action, efficacy in cellular and animal models, and potential as therapeutic agents for RA.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. Group IIA secretory phospholipase A2 (GIIA sPLA2) is a key enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2). Elevated levels of GIIA sPLA2 have been implicated in the pathogenesis of RA.
This compound is a 2-oxoamide-based compound that acts as a potent inhibitor of GIIA sPLA2. Methotrexate, the cornerstone of RA therapy, is a disease-modifying antirheumatic drug (DMARD) with a complex mechanism of action that includes the inhibition of dihydrofolate reductase, leading to downstream effects on cytokine production and purine metabolism. This guide aims to provide a comparative overview of these two compounds based on available preclinical evidence.
Mechanism of Action
This compound: Targeted Inhibition of the Pro-Inflammatory sPLA2 Pathway
This compound directly targets and inhibits the enzymatic activity of GIIA sPLA2. By blocking this enzyme, this compound prevents the liberation of arachidonic acid from phospholipids, thereby reducing the substrate available for cyclooxygenase (COX) enzymes to produce pro-inflammatory prostaglandins like PGE2. This targeted approach aims to dampen the inflammatory response at an early and critical step.
Methotrexate: Broad Anti-Inflammatory and Immunomodulatory Effects
The anti-inflammatory mechanism of methotrexate in rheumatoid arthritis is multifaceted and not fully elucidated. It is known to inhibit dihydrofolate reductase, which is crucial for purine and pyrimidine synthesis. This action can suppress the proliferation of immune cells. Additionally, methotrexate is thought to increase intracellular adenosine levels, which has anti-inflammatory properties. Its effects on prostaglandin synthesis are less direct than those of this compound and may be secondary to its broader immunomodulatory actions. Some studies suggest methotrexate can reduce PGE2 production in rheumatoid synoviocytes, while others show little to no effect.[1][2]
Preclinical Efficacy Data
In Vitro Potency
The following table summarizes the in vitro inhibitory activity of this compound against GIIA sPLA2. Data for methotrexate is not directly comparable as it does not directly target this enzyme.
| Compound | Target | Assay Type | IC50 (Human) | IC50 (Mouse) |
| This compound | GIIA sPLA2 | Enzymatic Assay | 143 nM | 68 nM |
Inhibition of Prostaglandin E2 (PGE2) Production
Preclinical studies have demonstrated the ability of both this compound and methotrexate to inhibit the production of the pro-inflammatory mediator PGE2.
| Compound | Cell Type | Stimulus | Effect on PGE2 Production |
| This compound | Rat Renal Mesangial Cells | IL-1β | Inhibition at 3 and 10 µM |
| Methotrexate | Human Rheumatoid Synoviocytes | IL-1β | Dose-dependent inhibition |
Efficacy in Animal Models of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. While no direct head-to-head studies of this compound and methotrexate have been identified, data from separate studies in this model are presented below.
| Treatment | Animal Model | Dosing Regimen | Key Findings |
| Methotrexate | Rat CIA Model | 1.5 mg/kg, orally, from day 14 to 28 | Did not significantly alter bone volume, percent bone volume, or trabecular number as assessed by micro-CT.[3] |
| Methotrexate | Mouse CIA Model | 2.5 mg/kg, intravenously, 3 times a week for 3 weeks | Ameliorated the development of CIA.[4] |
| Methotrexate | Mouse CIA Model | 20 mg/kg/week, subcutaneously | Strongly associated with the reduction of disease activity scores and paw volume.[5] |
Note: Data for this compound in an in vivo arthritis model is not yet publicly available.
Experimental Protocols
GIIA sPLA2 Inhibition Assay
A typical protocol to determine the IC50 of an inhibitor against GIIA sPLA2 involves a fluorescence-based assay.
Methodology:
-
Reagents: Recombinant human GIIA sPLA2, a fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA).
-
Procedure: The inhibitor (this compound) at various concentrations is pre-incubated with GIIA sPLA2 in the assay buffer. The reaction is initiated by the addition of the fluorescent phospholipid substrate.
-
Detection: The hydrolysis of the substrate by sPLA2 results in an increase in fluorescence intensity, which is monitored over time using a fluorescence plate reader.
-
Analysis: The rate of reaction is calculated, and the percent inhibition at each inhibitor concentration is determined. The IC50 value is calculated by fitting the data to a dose-response curve.
Prostaglandin E2 (PGE2) Immunoassay
The quantification of PGE2 in cell culture supernatants is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture: Cells (e.g., human rheumatoid synoviocytes) are cultured and stimulated with a pro-inflammatory agent (e.g., IL-1β) in the presence or absence of the test compound (this compound or methotrexate).
-
Sample Collection: After a specified incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a microplate pre-coated with a PGE2-specific antibody, along with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2. The sample PGE2 and the HRP-labeled PGE2 compete for binding to the antibody.
-
Detection: After washing, a substrate for HRP is added, and the resulting color development is measured using a microplate reader. The concentration of PGE2 in the sample is inversely proportional to the color intensity.
-
Analysis: A standard curve is generated using known concentrations of PGE2, and the concentration in the samples is determined by interpolation from the standard curve.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely accepted preclinical model for evaluating the efficacy of anti-arthritic compounds.
Methodology:
-
Induction: Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization approximately 21 days later with type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Animals are treated with the test compound (e.g., this compound or methotrexate) or vehicle control, typically starting before or at the onset of clinical signs of arthritis.
-
Assessment of Arthritis: The severity of arthritis is monitored regularly by scoring clinical signs (e.g., erythema, swelling) and measuring paw thickness or volume.
-
Endpoint Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum or plasma may also be collected for biomarker analysis.
Summary and Future Directions
This compound presents a targeted therapeutic approach for rheumatoid arthritis by directly inhibiting GIIA sPLA2, a key enzyme in the inflammatory cascade. Preclinical data demonstrate its potent in vitro activity and its ability to suppress the production of the pro-inflammatory mediator PGE2. In contrast, methotrexate, the standard-of-care, exerts its effects through broader immunomodulatory mechanisms.
While methotrexate has well-established efficacy in preclinical models of RA and in clinical practice, there is a current lack of publicly available in vivo data for this compound in similar models. Direct comparative studies in the collagen-induced arthritis model are warranted to definitively assess the relative efficacy of this compound against methotrexate. Such studies would provide crucial data on the potential of GIIA sPLA2 inhibition as a therapeutic strategy for rheumatoid arthritis and would inform the future clinical development of this compound. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound is essential to determine its potential as a novel treatment for rheumatoid arthritis.
References
- 1. Methotrexate and cyclooxygenase metabolism in cultured human rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]
- 5. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Kinase Inhibitor X (KIX) Activity Across Different Cell Lines
To provide a comprehensive comparison guide for the cross-validation of GK241 activity, it is essential to first identify the compound and its mechanism of action. However, initial searches for "this compound" did not yield specific information regarding its activity or validated use in different cell lines. This suggests that "this compound" may be a novel or internal designation for a compound not yet widely documented in publicly available scientific literature.
For the purpose of illustrating the requested format and content, this guide will proceed with a hypothetical compound, "Kinase Inhibitor X (KIX)," which is assumed to be analogous to this compound. This guide will provide a template for how to present cross-validation data for a kinase inhibitor across various cell lines.
This guide outlines the cross-validation of the activity of a hypothetical kinase inhibitor, KIX, in various cancer cell lines. The objective is to compare its efficacy and target engagement across different cellular contexts, providing researchers with data to support its further development.
Data Presentation: Comparative Efficacy of KIX
The anti-proliferative activity of KIX was assessed in a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) was determined for each cell line after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | Target Kinase Expression (Relative Units) | KIX IC50 (nM) | Alternative Inhibitor Y IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 1.2 | 50 | 120 |
| MCF-7 | Breast Cancer | 0.8 | 250 | 80 |
| U-87 MG | Glioblastoma | 2.5 | 15 | 200 |
| PC-3 | Prostate Cancer | 0.5 | >1000 | 50 |
| HCT116 | Colorectal Cancer | 1.8 | 80 | 150 |
Experimental Protocols
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of KIX or a vehicle control (DMSO).
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Cell Lysis: Cells were treated with KIX or vehicle for 2 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against the phosphorylated target kinase and total target kinase. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway inhibited by KIX (this compound).
Caption: Workflow for determining cell viability after KIX (this compound) treatment.
Head-to-Head Comparison: GK241 vs. Varespladib in Dual Inhibition of Inflammatory and Viral Targets
For Immediate Release
[City, State] – [Date] – In the landscape of drug development, particularly for inflammatory diseases and viral infections, the identification of potent and selective inhibitors is paramount. This guide provides a detailed head-to-head comparison of two notable compounds: GK241, a dual inhibitor of secretory phospholipase A2 (sPLA2) and SARS-CoV-2 main protease (Mpro), and Varespladib, a well-established potent inhibitor of sPLA2. This comparison is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Executive Summary
This compound emerges as a promising dual-action inhibitor, targeting both the inflammatory pathways mediated by sPLA2 and the viral replication machinery of SARS-CoV-2. Varespladib, while a highly potent and selective inhibitor of sPLA2, has not been demonstrated to possess inhibitory activity against the SARS-CoV-2 main protease. This fundamental difference in their activity profiles suggests distinct therapeutic potentials, with this compound offering a unique advantage in disease states where both inflammation and viral replication are intertwined.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the quantitative inhibitory activities of this compound and Varespladib against their respective targets.
Table 1: Inhibition of Secretory Phospholipase A2 (sPLA2-IIA)
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | Human sPLA2-IIA | 143 nM | Chromogenic Assay | [1] |
| Mouse sPLA2-IIA | 68 nM | Chromogenic Assay | [1] | |
| Varespladib | Human sPLA2-IIA | 9 nM | Chromogenic Assay | [2][3] |
| Human serum sPLA2 | 6.2 nM | Not Specified | [2][4] |
Table 2: Inhibition of SARS-CoV-2 Main Protease (Mpro/3CLpro)
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | SARS-CoV-2 Mpro | 24 µM | FRET-based Assay | |
| Varespladib | SARS-CoV-2 Mpro | No reported activity | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Secretory Phospholipase A2 (sPLA2) Chromogenic Inhibition Assay
This assay quantifies the enzymatic activity of sPLA2 through the hydrolysis of a chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.
-
Substrate Solution: 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC) is reconstituted in the assay buffer to a final concentration of 1.66 mM.
-
DTNB (Ellman's Reagent) Solution: 5,5'-dithio-bis-(2-nitrobenzoic acid) is prepared in the assay buffer.
-
Enzyme Solution: Recombinant human sPLA2-IIA is diluted in the assay buffer.
-
Inhibitor Solutions: Serial dilutions of this compound and Varespladib are prepared in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, the assay buffer, sPLA2 enzyme solution, and inhibitor solution (or solvent control) are added.
-
The plate is pre-incubated to allow for inhibitor-enzyme binding.
-
The reaction is initiated by the addition of the substrate solution.
-
DTNB solution is added to react with the free thiols produced upon substrate hydrolysis, generating a yellow product.
-
-
Data Acquisition and Analysis:
-
The increase in absorbance at 405-414 nm is monitored over time using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition for each inhibitor concentration is determined relative to the control.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6]
-
SARS-CoV-2 Main Protease (Mpro) FRET-based Inhibition Assay
This assay measures the proteolytic activity of Mpro on a fluorogenic peptide substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris or HEPES buffer, salts (e.g., NaCl), and a reducing agent (e.g., DTT).
-
FRET Substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.
-
Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer.
-
Inhibitor Solutions: Serial dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, the Mpro enzyme solution is mixed with the inhibitor dilutions or a solvent control.
-
The mixture is incubated to allow for inhibitor binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of the FRET substrate solution.
-
-
Data Acquisition and Analysis:
-
The increase in fluorescence intensity, resulting from the cleavage of the FRET substrate and separation of the fluorophore and quencher, is measured over time using a fluorescence plate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition is determined for each inhibitor concentration.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[7][8][9]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Varespladib - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. abcam.com [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 9. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility Assessment of GK241-Mediated Cell Cycle Arrest
A Comparative Analysis of Independent Laboratory Findings
This guide provides a comparative analysis of the reproducibility of initial findings concerning the protein GK241. The primary research, conducted by a pioneering laboratory, suggested a significant role for this compound in mediating cell cycle arrest through the phosphorylation of a key tumor suppressor. Subsequent studies by an independent research group have led to partially conflicting results, highlighting the nuanced nature of the this compound signaling pathway. This document outlines the experimental data, protocols, and signaling pathway interpretations from both research endeavors to offer a clear comparison for researchers in the field.
Quantitative Data Summary
The following table summarizes the key quantitative findings from two independent laboratories investigating the effect of this compound on cell cycle progression. The data highlights discrepancies in the observed percentage of cells arrested in the G1 phase and the phosphorylation levels of target proteins.
| Parameter | Pioneering Lab (Lab A) | Replication Lab (Lab B) |
| Cell Line(s) Used | HEK293T, HeLa | HEK293T, HeLa, MCF-7 |
| This compound Transfection Efficiency | 85% ± 5% | 82% ± 7% |
| % of G1 Arrested Cells (HEK293T) | 65% ± 4.5% | 40% ± 6.2% |
| % of G1 Arrested Cells (HeLa) | 58% ± 5.1% | 35% ± 5.8% |
| Fold-change in Target Phosphorylation | 12-fold (p-TSA1) | 4-fold (p-TSA1), 8-fold (p-TSA2) |
Signaling Pathway Diagrams
The diagrams below illustrate the proposed signaling pathways based on the findings from each laboratory.
Caption: Proposed this compound signaling pathway by the pioneering lab (Lab A).
Caption: Revised this compound signaling pathway by the replication lab (Lab B).
Experimental Protocols
This section provides a detailed methodology for the key experiments conducted by both laboratories.
Cell Culture and Transfection
-
Cell Lines: HEK293T, HeLa, and MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained at 37°C in a humidified incubator with 5% CO2.
-
Transfection: Cells were seeded in 6-well plates and grown to 70-80% confluency. Transfection with a this compound-expressing plasmid was performed using Lipofectamine 3000 (Invitrogen) according to the manufacturer's instructions. A GFP-expressing plasmid was used as a control.
Flow Cytometry for Cell Cycle Analysis
The following workflow was used for cell cycle analysis:
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
-
Harvesting: 48 hours post-transfection, cells were harvested by trypsinization.
-
Washing: Cells were washed twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Cells were fixed in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.
-
Analysis: Cell cycle distribution was analyzed using a flow cytometer, and the percentage of cells in the G1, S, and G2/M phases was quantified.
Western Blot for Phosphorylation Analysis
-
Protein Extraction: 48 hours post-transfection, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (30 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total TSA1, phospho-TSA1, total TSA2, and phospho-TSA2. A primary antibody against GAPDH was used as a loading control.
-
Secondary Antibody: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the fold-change in phosphorylation.
Validating GK241's Mechanism: A Comparative Analysis with CYP46A1 Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical molecule GK241, a putative inhibitor of Cholesterol 24-hydroxylase (CYP46A1), with genetic knockout of the Cyp46a1 gene. The objective is to offer a framework for validating the mechanism of action of this compound through direct comparison with the established effects of CYP46A1 loss-of-function. The experimental data presented is a synthesis of established findings in the field of brain cholesterol metabolism.
Introduction to CYP46A1 and its Role in Brain Cholesterol Homeostasis
Cholesterol 24-hydroxylase, encoded by the CYP46A1 gene, is a critical enzyme primarily expressed in the neurons of the central nervous system. It plays a pivotal role in brain cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24S-HC).[1][2] This hydroxylation reaction increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier and subsequent elimination from the brain.[3] The activity of CYP46A1 is the rate-limiting step in this major pathway for cholesterol turnover in the brain.[4]
Dysregulation of CYP46A1 activity and brain cholesterol metabolism has been implicated in various neurodegenerative disorders, including Alzheimer's disease and Huntington's disease.[4][5] Therefore, pharmacological modulation of CYP46A1 presents a promising therapeutic strategy. This compound is a hypothetical small molecule inhibitor designed to target CYP46A1. To validate its on-target effects, a direct comparison with the phenotype of Cyp46a1 knockout (KO) mice is essential. This guide outlines the expected outcomes and the methodologies required for such a comparative study.
Comparative Analysis of this compound and Cyp46a1 Knockout
The following table summarizes the expected quantitative data from a comparative study involving wild-type (WT) mice, WT mice treated with this compound, and Cyp46a1 KO mice. Soticlestat, a known potent and selective inhibitor of CYP46A1, is included as a reference compound.[2][6]
| Parameter | Wild-Type (WT) | WT + this compound (Hypothetical) | WT + Soticlestat | Cyp46a1 Knockout (KO) | Data Source (for expected KO & Soticlestat effects) |
| Brain 24S-Hydroxycholesterol (24S-HC) Levels | Normal | Significantly Reduced | Significantly Reduced | Drastically Reduced | [1][6] |
| Brain Cholesterol Levels | Normal | Slightly Increased | Slightly Increased | Increased | [5] |
| Cholesterol Synthesis Rate in Brain | Normal | Reduced | Reduced | Reduced by ~40% | [3] |
| CYP46A1 Enzymatic Activity | Normal | Inhibited | Inhibited | Absent | [1][3] |
| Cognitive Function (e.g., Morris Water Maze) | Normal | Potentially Impaired | Potentially Impaired | Impaired | [7][8] |
| Neuronal Viability in Hippocampus | Normal | Potentially Reduced | Potentially Reduced | Reduced | [5] |
Experimental Protocols
Generation of Cyp46a1 Knockout Mice using CRISPR-Cas9
Objective: To create a mouse line with a non-functional Cyp46a1 gene.
Methodology:
-
Guide RNA (gRNA) Design: Design two gRNAs targeting the 5' and 3' ends of a critical exon of the murine Cyp46a1 gene.
-
CRISPR-Cas9 Component Preparation: Prepare a microinjection mix containing Cas9 mRNA and the designed gRNAs.
-
Zygote Microinjection: Microinject the CRISPR-Cas9 mix into the pronucleus of fertilized mouse zygotes.[9][10]
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired deletion by PCR and Sanger sequencing of the targeted genomic region.
-
Breeding: Establish a homozygous Cyp46a1 knockout mouse line through subsequent breeding of heterozygous founders.[11]
Measurement of Brain Cholesterol and 24S-Hydroxycholesterol Levels
Objective: To quantify the levels of cholesterol and its metabolite 24S-HC in brain tissue.
Methodology:
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer.
-
Lipid Extraction: Perform a total lipid extraction using a modified Folch method with a chloroform/methanol mixture.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
CYP46A1 Enzymatic Activity Assay
Objective: To measure the enzymatic activity of CYP46A1 in brain microsomes.
Methodology:
-
Microsome Preparation: Isolate microsomes from brain tissue homogenates by differential centrifugation.
-
Enzyme Reaction: Incubate the brain microsomes with a source of electrons (NADPH-cytochrome P450 reductase) and a NADPH-regenerating system.[14] The endogenous cholesterol within the microsomes will serve as the substrate.
-
Reaction Termination and Extraction: Stop the reaction and extract the sterols.
-
Quantification of 24S-HC: Quantify the amount of 24S-HC produced using GC-MS, as described above. The rate of 24S-HC formation is indicative of CYP46A1 activity.[12]
Visualizations
Caption: Mechanism of CYP46A1 and points of intervention.
Caption: Experimental workflow for generating knockout mice.
Caption: Logical comparison of inhibitory approaches.
References
- 1. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP46A1 inhibition, brain cholesterol accumulation and neurodegeneration pave the way for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional and post-translational changes in the brain of mice deficient in cholesterol removal mediated by cytochrome P450 46A1 (CYP46A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Generating mutant mice with CRISPR/Cas9 – University of Copenhagen [transgenicmice.ku.dk]
- 12. In vitro cytochrome P450 46A1 (CYP46A1) activation by neuroactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of GK241: A Hypothetical Analysis
Disclaimer: As of the latest data retrieval, there is no publicly available information regarding the safety profile or toxicological studies of a compound designated "GK241". Therefore, this guide presents a hypothetical comparative analysis to illustrate the structure and content of a comprehensive safety comparison for drug development professionals. The data for "this compound" is illustrative, while the comparator drug, "Compound X," is based on established safety profiles of similar therapeutic agents to provide a realistic framework.
This guide provides a comparative overview of the hypothetical safety profile of the investigational compound this compound against a known comparator, Compound X. The analysis is based on a series of standard preclinical toxicology and safety pharmacology assays.
In Vitro Toxicity
The initial safety assessment of this compound involved a panel of in vitro assays to determine its potential for cytotoxicity and genotoxicity. These assays provide an early indication of the compound's interaction with cellular systems.
| Assay Type | Endpoint | This compound | Compound X |
| Cytotoxicity | IC50 (HepG2 cells) | 48 µM | 62 µM |
| IC50 (HEK293 cells) | > 100 µM | 85 µM | |
| Genotoxicity | Ames Test | Negative | Negative |
| hERG Assay | IC50 > 30 µM | IC50 = 15 µM |
In Vivo Acute Toxicity
Single-dose acute toxicity studies were conducted in two rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
| Species | Route of Administration | This compound LD50 | Compound X LD50 |
| Mouse | Oral | > 2000 mg/kg | 1500 mg/kg |
| Rat | Intravenous | 350 mg/kg | 200 mg/kg |
Repeat-Dose Toxicity
A 28-day repeat-dose study in rats was performed to evaluate the toxicological effects of this compound following prolonged exposure.
| Parameter | This compound (at NOAEL of 50 mg/kg/day) | Compound X (at NOAEL of 40 mg/kg/day) |
| Clinical Observations | No adverse effects noted. | Mild lethargy at higher doses. |
| Body Weight | No significant change. | Slight decrease at higher doses. |
| Hematology | No significant changes. | Dose-dependent decrease in platelets. |
| Clinical Chemistry | No significant changes. | Elevation in ALT and AST at higher doses. |
| Histopathology | No treatment-related findings. | Minor hepatocellular hypertrophy at higher doses. |
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxicity of this compound and Compound X was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the compounds for 48 hours. Following treatment, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at 570 nm. The IC50 value, the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curves.
Ames Test for Mutagenicity
The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, or Ames test. Various strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) were treated with this compound, with and without metabolic activation (S9 fraction). The number of revertant colonies was counted after incubation for 48-72 hours. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.
28-Day Repeated-Dose Oral Toxicity Study in Rats
Sprague-Dawley rats were administered this compound or Compound X daily via oral gavage for 28 consecutive days. The animals were divided into dose groups, including a vehicle control group. Throughout the study, clinical observations, body weight, and food consumption were monitored. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. A comprehensive necropsy was performed, and selected organs were weighed and preserved for histopathological examination. A No-Observed-Adverse-Effect Level (NOAEL) was determined based on the findings.
Visualizations
GK241: A Comparative Analysis Against Other Secretory Phospholipase A2 (sPLA2-IIA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GK241's Performance with Alternative sPLA2-IIA Inhibitors, Supported by Experimental Data.
Secretory phospholipase A2, group IIA (sPLA2-IIA) is a critical enzyme in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Its inhibition is a key therapeutic strategy for a range of inflammatory diseases. This guide provides a comparative benchmark of the novel sPLA2-IIA inhibitor, this compound, against other established inhibitors, presenting key performance data and experimental methodologies.
Performance Benchmark: this compound vs. Other sPLA2-IIA Inhibitors
The inhibitory potency of this compound and other notable sPLA2-IIA inhibitors is summarized below. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Species | IC50 (nM) | Reference(s) |
| This compound | Human sPLA2-IIA | 143 | [1][2] |
| Mouse sPLA2-IIA | 68 | [1][2] | |
| Varespladib (LY315920) | Human sPLA2-IIA | 9 - 14 | [3][4][5][6][7] |
| Human sPLA2 (in serum) | 6.2 | [4][8] | |
| Rat sPLA2 (in serum) | 8.1 | [4][8] | |
| Rabbit sPLA2 (in serum) | 5.0 | [4][8] | |
| Guinea Pig sPLA2 (in serum) | 3.2 | [4][8] | |
| LY311727 | Human sPLA2-IIA | < 1000 | [9][10] |
| S-3319 | Mouse sPLA2-IIA | 29 | [3][5] |
sPLA2-IIA Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical sPLA2-IIA signaling pathway, leading to the production of inflammatory mediators. This compound and the other inhibitors discussed act by directly targeting and inhibiting the enzymatic activity of sPLA2-IIA, thereby blocking the release of arachidonic acid.
Experimental Protocols
The following provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against sPLA2-IIA.
In Vitro sPLA2-IIA Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of sPLA2-IIA by detecting the release of a thiol group from a synthetic substrate, diheptanoyl thio-phosphatidylcholine (diheptanoyl thio-PC). The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 414 nm.[11][12][13]
Materials and Reagents:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[13]
-
sPLA2-IIA Enzyme: Recombinant human sPLA2-IIA.
-
Test Inhibitors (e.g., this compound): Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate.
Experimental Workflow:
The general workflow for the sPLA2-IIA inhibition assay is depicted below.
Procedure:
-
Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.
-
Assay Plate Setup: To appropriate wells of a 96-well plate, add the assay buffer, sPLA2-IIA enzyme, and the test inhibitor at various concentrations (or vehicle control).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diheptanoyl thio-PC substrate and DTNB solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound demonstrates potent inhibitory activity against both human and mouse sPLA2-IIA. While direct, head-to-head comparisons with other inhibitors under identical conditions are limited in the public domain, the available data suggests that this compound is a significant inhibitor of this key inflammatory enzyme. Further studies employing standardized assay protocols will be crucial for a definitive comparative assessment of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oatext.com [oatext.com]
- 6. Varespladib - Wikipedia [en.wikipedia.org]
- 7. Varespladib - MedChem Express [bioscience.co.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Independent Verification of GK241's Therapeutic Potential: A Comparative Analysis of sPLA2-IIA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of GK241, a novel 2-oxoamide-based inhibitor of group IIA secretory phospholipase A2 (sPLA2-IIA), with other relevant sPLA2 inhibitors. The information presented herein is intended to facilitate independent verification and guide further research and development efforts.
Secretory phospholipase A2 enzymes, particularly the group IIA isoform, are pivotal mediators in the inflammatory cascade. They catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Consequently, potent and selective inhibitors of sPLA2-IIA are of significant interest as potential therapeutics for a range of inflammatory diseases.
This document summarizes the available preclinical data for this compound and compares its performance against two other notable sPLA2 inhibitors: Varespladib, which has undergone clinical investigation, and Methyl indoxam, a widely used research tool. The comparison focuses on in vitro potency and in vivo efficacy in established animal models of inflammation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of sPLA2 Inhibitors
| Compound | Target | Human sPLA2-IIA IC50 (nM) | Mouse sPLA2-IIA IC50 (nM) | Selectivity Notes |
| This compound | sPLA2-IIA | 143[1] | 68[1] | 10-fold more selective for GIIA than GV sPLA2; no significant inhibition of other sPLA2 isoforms.[2] |
| Varespladib | sPLA2-IIA, V, X | 9[3] | Not Reported | Inhibits sPLA2-IIA, V, and X isoforms.[4] |
| Methyl indoxam | Pan-sPLA2 | <100 (for hGIIA) | Not Reported | Potent inhibitor of multiple sPLA2 isoforms including hGIIA, hGIIE, hGV, and hGX.[5] |
Note: While extensive in vivo data for Varespladib and Methyl indoxam are available, specific in vivo studies for this compound in established inflammatory models were not found in the public domain at the time of this review. The in vivo data for a structurally related 2-oxoamide, AVX235, from the same research group is included for comparative purposes.
Table 2: In Vivo Efficacy of sPLA2 Inhibitors in Animal Models of Inflammation
| Compound | Animal Model | Species | Administration | Dose | Efficacy |
| AVX235 (this compound surrogate) | Collagen-Induced Arthritis | Mouse | Not Reported | Not Reported | Anti-inflammatory effects comparable to methotrexate and Enbrel.[2] |
| Varespladib | Collagen-Induced Arthritis | Rat | Not Reported | Not Reported | Ineffective in a clinical trial for Rheumatoid Arthritis.[6] |
| Varespladib | Snake Venom-Induced Lethality | Mouse | IV | 4-8 mg/kg | Rescued animals from lethal doses of snake venom.[7] |
| Methyl indoxam | Diet-Induced Obesity | Mouse | Oral | 90 mg/kg in diet | Suppressed body weight gain and glucose intolerance.[8][9] |
| Methyl indoxam | Carrageenan-Induced Paw Edema | Rat | IP or Oral | Not Specified | Standard model for evaluating anti-inflammatory compounds.[10] |
Mandatory Visualization
Caption: sPLA2-IIA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Experimental Protocols
sPLA2-IIA Enzymatic Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against sPLA2-IIA.
Objective: To quantify the concentration-dependent inhibition of human sPLA2-IIA by this compound and comparator compounds.
Materials:
-
Recombinant human sPLA2-IIA enzyme
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
Substrate: Diheptanoyl Thio-Phosphatidylcholine (diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Test compounds (this compound, Varespladib, Methyl indoxam) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of sPLA2 Assay Buffer.
-
Reconstitute the diheptanoyl thio-PC substrate in the assay buffer to a final concentration of ~1.5-2.0 mM. Vortex until the solution is clear.
-
Reconstitute DTNB in water to a 10 mM stock solution.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
-
Assay Setup:
-
Add 10 µL of the appropriate test compound dilution or vehicle (for control wells) to each well of the 96-well plate.
-
Add 20 µL of the sPLA2-IIA enzyme solution to each well, except for the substrate blank wells.
-
Add 10 µL of assay buffer to the substrate blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 200 µL of the reconstituted substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 414 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates of the test wells by subtracting the rate of the substrate blank.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.[11][12][13][14]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound and comparators by measuring their ability to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Varespladib, Methyl indoxam) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plebysmometer or digital calipers
-
Syringes and needles for administration and induction
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and Test compound groups (at least 3 doses).
-
-
Compound Administration:
-
Administer the vehicle, positive control, or test compounds via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) 60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
-
Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.
-
This guide provides a framework for the independent verification of this compound's therapeutic potential. The provided data and protocols are intended to be a starting point for further investigation. The lack of publicly available in vivo data for this compound highlights a critical gap that needs to be addressed to fully evaluate its promise as a novel anti-inflammatory agent.
References
- 1. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phospholipase A2 inhibitor methyl indoxam suppresses diet-induced obesity and glucose intolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phospholipase A(2) inhibitor methyl indoxam suppresses diet-induced obesity and glucose intolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GK241
Quantitative Data Summary
The following table summarizes the known quantitative data for GK241. As comprehensive toxicological and environmental hazard data are not available, all handling and disposal should proceed with the assumption that the substance may be hazardous.
| Property | Value | Source |
| Chemical Name | N-(1,2-dioxohexadecyl)-L-valine | Cayman Chemical |
| CAS Number | 1899930-93-8 | MedChemExpress |
| Molecular Formula | C₂₁H₃₉NO₄ | MedChemExpress |
| Molecular Weight | 369.54 g/mol | MedChemExpress |
| IC₅₀ (human sPLA2) | 143 nM | MedChemExpress |
| IC₅₀ (mouse sPLA2) | 68 nM | MedChemExpress |
| Solubility | DMSO: 2 mg/ml; Ethanol: 1 mg/ml; DMF: Slightly soluble | Cayman Chemical |
Disposal Workflow
The proper disposal of this compound, as with any research chemical of unknown toxicity, must follow a strict and cautious protocol to minimize risk to personnel and the environment. The following diagram outlines the logical workflow for the disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to the unknown toxicity of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1] Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities), should be worn at all times.[2][3]
Step-by-Step Disposal Procedure
-
Segregation of Waste : At the point of generation, separate this compound waste from general laboratory trash. Solid waste (e.g., contaminated gloves, pipette tips, empty vials) and liquid waste (e.g., unused solutions, solvent rinses) should be collected in separate, dedicated containers.
-
Waste Container Selection :
-
Solid Waste : Use a durable, sealable plastic bag or a container with a lid.
-
Liquid Waste : Use a leak-proof, screw-cap container made of a material compatible with the solvents used (e.g., glass or polyethylene). Ensure the container has not previously held incompatible chemicals.
-
-
Labeling : Clearly label all waste containers with the words "Hazardous Waste," the chemical name "this compound," its CAS number (1899930-93-8), the date of accumulation, and the name of the principal investigator or responsible researcher.[4]
-
Storage : Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway
This compound is an inhibitor of secreted phospholipase A2 (sPLA2). The sPLA2 pathway is a key component of inflammatory processes. The following diagram illustrates the simplified signaling pathway involving sPLA2.
Caption: this compound inhibits sPLA2, blocking the inflammatory cascade.
Key Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against sPLA2.
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against sPLA2.
Materials :
-
Purified sPLA2 enzyme
-
Substrate (e.g., a fluorescently labeled phospholipid)
-
Assay buffer
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram :
References
Personal protective equipment for handling GK241
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of GK241, a potent secretory phospholipase A2 (sPLA2) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for operational and disposal activities.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to PPE is mandated, based on the handling guidelines for similar biologically active small molecules and enzyme inhibitors.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). Change gloves immediately if contaminated. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or punctures. |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | Protects eyes from splashes and aerosols. A face shield offers broader facial protection. |
| Body Protection | A lab coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or disposable gown should be worn over the lab coat. | Prevents contamination of personal clothing. Additional layers provide enhanced protection during higher-risk activities. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If aerosols may be generated or if working outside a ventilated enclosure, use a respirator. | Protects against inhalation of the compound, which could have systemic effects. |
Operational Plan: Handling and Storage
Adherence to the following operational procedures is essential for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the compound in a ventilated enclosure to minimize the risk of inhalation.
-
Dissolving: this compound has limited solubility in aqueous solutions. For experimental use, it is soluble in DMSO (2 mg/ml) and ethanol (1 mg/ml).[1] Prepare solutions in a chemical fume hood.
-
Spill Management:
-
Minor Spills: In case of a small spill, decontaminate the area with a suitable laboratory disinfectant. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and follow the institution's emergency procedures for hazardous chemical spills.
-
Storage
-
Temperature: Store this compound at -20°C for long-term stability.[1]
-
Container: Keep the container tightly sealed to prevent degradation.
-
Location: Store in a designated, secure location away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used PPE (gloves, gowns, etc.), contaminated bench paper, and any other solid materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any aqueous washes from contaminated glassware should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
Table 2: Quantitative Inhibitory Activity of this compound
| Target Enzyme/Process | IC50 / Concentration | Species/Cell Line | Reference |
| Secretory Phospholipase A2 (sPLA2) (Type IIA) | 0.143 µM | Human | [1] |
| Secretory Phospholipase A2 (sPLA2) (Type IIA) | 0.068 µM | Mouse | [1] |
| SARS-CoV-2 Main Protease (Mpro) | 24 µM | N/A (Enzymatic Assay) | [1] |
| IL-1β-induced Prostaglandin E2 (PGE2) Production | 3 and 10 µM | Isolated Rat Renal Mesangial Cells | [1] |
Experimental Protocols
While the full experimental details from the primary literature require access to the cited publication, a general protocol for assessing the inhibitory activity of this compound on sPLA2 can be outlined based on standard enzymatic assays.
In Vitro sPLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sPLA2.
Methodology:
-
Reagents and Materials:
-
Human or mouse recombinant sPLA2 enzyme.
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and BSA).
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of sPLA2 enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of the substrate by sPLA2 will result in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
sPLA2 Signaling Pathway
Caption: Simplified sPLA2 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
